1-Chloro-3-ethoxypropan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-ethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-2-8-4-5(7)3-6/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIINWKFCZSGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338214 | |
| Record name | 1-chloro-3-ethoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4151-98-8 | |
| Record name | 1-Chloro-3-ethoxy-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-chloro-3-ethoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-3-ETHOXY-2-PROPANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-ethoxypropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Chloro-3-ethoxypropan-2-ol (CAS No: 4151-98-8). The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.
Core Physical and Chemical Properties
This compound is an organic compound with the chemical formula C5H11ClO2.[1][2][3] It is recognized as a colorless to pale yellow liquid with a pungent odor and is readily soluble in water.[4] This compound serves as a key intermediate in various chemical syntheses.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound, compiled from various chemical data sources.
| Property | Value | Source |
| Molecular Weight | 138.59 g/mol | [1][2][3] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| 1.107 g/cm³ @ 25 °C | [2] | |
| Boiling Point | 200.9 ± 20.0 °C at 760 mmHg | [1] |
| 104-106 °C @ 60 Torr | [2] | |
| Melting Point | N/A | [1] |
| Flash Point | 75.3 ± 21.8 °C | [1] |
| 75 °C | [2] | |
| Refractive Index | 1.439 | [1][2] |
| LogP | 0.43 | [1] |
| Vapor Pressure | 0.1 ± 0.8 mmHg at 25°C | [1] |
| Exact Mass | 138.044754 | [1] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. Below are detailed methodologies for measuring key physical properties of liquid compounds like this compound.
Determination of Density
The density of a liquid can be determined by accurately measuring the mass of a known volume.[5][6]
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer (density bottle)[5]
-
Thermometer
Procedure:
-
Mass of Empty Container: Weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass (m1).[5][6]
-
Volume of Liquid: Add a specific volume of the liquid (e.g., 20 mL) into the graduated cylinder.[6] For higher accuracy, a pycnometer is filled completely. Record the volume (V), reading the bottom of the meniscus at eye level to avoid parallax error.[5]
-
Mass of Container with Liquid: Weigh the container with the liquid and record the combined mass (m2).[5][6]
-
Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.[6]
-
Calculation: Calculate the mass of the liquid (m = m2 - m1). The density (ρ) is then calculated using the formula: ρ = m / V[5]
-
Replication: Repeat the measurement multiple times and calculate the average to ensure accuracy and precision.[5][7]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] Distillation and the capillary method are common techniques for its determination.[9]
Capillary Method: This micro method is suitable for small sample volumes.[10]
Apparatus:
-
Capillary tube (sealed at one end)
-
Small test tube or fusion tube
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or a hot plate with a beaker of oil)[10]
-
Stirring rod
Procedure:
-
Sample Preparation: Place a small amount of the liquid into the small test tube.
-
Capillary Placement: Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[11]
-
Assembly: Attach the test tube to a thermometer. Immerse the assembly in a heating bath, ensuring the liquid level is below the opening of the test tube.
-
Heating: Heat the bath slowly and stir continuously to ensure uniform temperature distribution.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10]
-
Cooling and Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[8][10]
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
Apparatus:
-
Refractometer (e.g., Abbe refractometer)
-
Constant temperature water bath
Procedure:
-
Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.
-
Temperature Control: Circulate water from a constant temperature bath through the refractometer to maintain a stable temperature, as the refractive index is temperature-dependent.
-
Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
Reading: Read the refractive index value from the instrument's scale.
-
Cleaning: Clean the prism surfaces thoroughly after each measurement.
Experimental Workflows and Logical Relationships
The characterization of a novel or uncharacterized liquid compound follows a logical workflow to determine its physical properties.
Caption: Workflow for Physical Property Characterization.
This diagram illustrates a standard workflow for determining the key physical properties of a liquid chemical sample, from initial preparation to the final data reporting.
References
- 1. 1-Chloro-3-ethoxy-2-propanol | CAS#:4151-98-8 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. 1-Chloro-3-ethoxy-2-propanol | C5H11ClO2 | CID 547683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. vernier.com [vernier.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. byjus.com [byjus.com]
Spectroscopic Profile of 1-Chloro-3-alkoxypropan-2-ols: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-3-alkoxypropan-2-ol derivatives, compounds of interest in synthetic chemistry and drug development. Due to the limited availability of public spectroscopic data for 1-chloro-3-ethoxypropan-2-ol, this document presents a detailed analysis of its close analogue, 1-chloro-3-methoxypropan-2-ol, to serve as a representative example of the spectroscopic characteristics of this class of compounds. The methodologies and interpretation principles are directly applicable to the ethoxy derivative.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 1-chloro-3-methoxypropan-2-ol. These values provide a foundational dataset for the identification and characterization of this and related structures.
Table 1: ¹H NMR Spectroscopic Data for 1-Chloro-3-methoxypropan-2-ol
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.9 | m | H-2 (CH-OH) |
| ~3.6 | d | H-1 (CH₂Cl) |
| ~3.4 | d | H-3 (CH₂OCH₃) |
| ~3.3 | s | -OCH₃ |
| ~2.5 | br s | -OH |
Note: 'm' denotes a multiplet, 'd' a doublet, 's' a singlet, and 'br s' a broad singlet. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for 1-Chloro-3-methoxypropan-2-ol
| Chemical Shift (δ) ppm | Assignment |
| ~73 | C-3 (CH₂OCH₃) |
| ~70 | C-2 (CH-OH) |
| ~59 | -OCH₃ |
| ~46 | C-1 (CH₂Cl) |
Table 3: Mass Spectrometry Data for 1-Chloro-3-methoxypropan-2-ol[1]
| m/z | Relative Intensity | Proposed Fragment |
| 75 | High | [CH₂(OH)CH₂OCH₃]⁺ |
| 45 | High | [CH₂OCH₃]⁺ |
| 43 | Moderate | [C₃H₇]⁺ |
Table 4: Key IR Absorption Frequencies for 1-Chloro-3-methoxypropan-2-ol
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~2930, 2880 | C-H stretch (alkane) |
| ~1120 | C-O stretch (ether and alcohol) |
| ~750 | C-Cl stretch |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6 mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 300 MHz or higher for protons.
¹H NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard pulse sequence is used to acquire the free induction decay (FID). The acquisition parameters typically include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between scans.
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
Mass Spectrometry (MS)
Sample Introduction: For volatile compounds like 1-chloro-3-alkoxypropan-2-ols, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. The sample is dissolved in a volatile solvent (e.g., dichloromethane, methanol) and injected into the gas chromatograph.
Gas Chromatography: The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure the separation of the analyte from any impurities or the solvent. Helium is typically used as the carrier gas.
Mass Spectrometry: As the analyte elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common ionization method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the spectroscopic data and the chemical structure.
Solubility Profile of 1-Chloro-3-ethoxypropan-2-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-3-ethoxypropan-2-ol, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility predictions based on the compound's molecular structure and by analogy to similar molecules. Furthermore, it outlines a general experimental protocol for the precise determination of its solubility in various organic solvents. This guide also includes a detailed description of a common synthetic route for this compound and a hypothetical metabolic pathway, both visualized with process flow diagrams. This information is intended to assist researchers and professionals in the effective handling, application, and further investigation of this compound.
Introduction
This compound (CAS No: 4151-98-8) is an organic compound with the chemical formula C₅H₁₁ClO₂. Its structure, featuring a chloromethyl group, a secondary alcohol, and an ether linkage, imparts a unique combination of polarity and lipophilicity. Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and biological studies. This guide aims to provide a foundational understanding of its solubility profile and the methodologies to quantify it.
Predicted Solubility of this compound
Based on the principle of "like dissolves like," the solubility of this compound in different organic solvents can be qualitatively predicted. The presence of a hydroxyl group suggests solubility in polar protic solvents, while the ether linkage and the chlorinated alkyl chain indicate potential solubility in a range of polar aprotic and non-polar solvents.
For a more concrete, albeit still qualitative, prediction, we can consider the solubility of a structurally similar compound, 3-Chloropropane-1,2-diol. This related diol is highly soluble in water and also soluble in alcohols and ethers.[1][2] The replacement of a hydroxyl group with an ethoxy group to form this compound is expected to decrease its polarity, thereby slightly reducing its solubility in highly polar solvents like water and increasing its solubility in less polar organic solvents.
The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Ethanol | Soluble | The hydroxyl group of this compound can form hydrogen bonds with ethanol. The overall polarity is similar. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. | |
| Water | Moderately Soluble | The presence of the hydroxyl and ether groups allows for some hydrogen bonding with water, but the chloroalkane and ethyl groups reduce overall miscibility compared to more polar analogues like 3-Chloropropane-1,2-diol. | |
| Polar Aprotic | Acetone | Soluble | The polarity of acetone is suitable to dissolve this compound through dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent that is a good solvent for a wide range of organic compounds. | |
| Acetonitrile | Soluble | Acetonitrile's polarity should be sufficient to dissolve the compound. | |
| Non-Polar | Toluene | Sparingly Soluble | The non-polar aromatic nature of toluene may have limited affinity for the polar functional groups of this compound. |
| Hexane | Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to dissolve the relatively polar this compound. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a liquid solute in a solvent.
Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)
-
Syringes and syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent.
-
Equilibration: Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle. Centrifugation at the same temperature can be used to facilitate phase separation.
-
Sampling: Carefully extract an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved micro-droplets.
-
Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in g/100 mL or mol/L.
Synthesis and Potential Metabolism
Synthesis Workflow
This compound is commonly synthesized via the ring-opening of epichlorohydrin with ethanol. This reaction is typically catalyzed by an acid or a base. The following diagram illustrates a generalized workflow for this synthesis.
Caption: Synthesis workflow for this compound.
Hypothetical Metabolic Pathway
The in vivo metabolism of this compound has not been extensively studied. However, based on its functional groups, a hypothetical metabolic pathway can be proposed. The metabolism of halogenated alkanes often involves cytochrome P450 enzymes. The ether linkage could be subject to O-dealkylation, and the secondary alcohol could be oxidized by alcohol dehydrogenase.
The following diagram presents a plausible, though hypothetical, metabolic fate of the molecule.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be fully elucidated in scientific literature, this guide provides a robust framework for its qualitative assessment and experimental determination. The provided synthesis workflow and hypothetical metabolic pathway offer valuable insights for researchers and drug development professionals. Further experimental studies are encouraged to establish a comprehensive and quantitative solubility profile of this important chemical intermediate.
References
Technical Guide: Physicochemical Properties of 1-Chloro-3-ethoxypropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the core physicochemical properties of 1-Chloro-3-ethoxypropan-2-ol, a chemical compound relevant in various research and development applications. The data is presented for easy reference and is supplemented by a procedural workflow for its determination.
Core Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Unit |
| Molecular Formula | C5H11ClO2 | |
| Molecular Weight | 138.59 | g/mol |
| Exact Mass | 138.0447573 | Da |
| Density | 1.107 | g/cm³ |
| Boiling Point | 104-106 | °C at 60 Torr |
| Flash Point | 75 | °C |
| Refractive Index | 1.439 |
Table 1: Summary of key physicochemical properties for this compound.[1][2][3]
Experimental Protocols
The determination of the molecular weight and formula of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.
1. Mass Spectrometry for Molecular Weight and Formula Determination:
-
Objective: To determine the exact mass of the molecule and its fragments, which aids in elucidating the molecular formula.
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
-
Ionization: An appropriate ionization technique is selected. Electrospray ionization (ESI) is common for polar molecules like this.
-
Analysis: The instrument is calibrated using a known standard. The sample is then introduced, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.
-
Data Processing: The exact mass obtained is used in a formula calculator, often integrated into the instrument's software. By inputting the detected exact mass and specifying the possible elements present (Carbon, Hydrogen, Chlorine, Oxygen), the software generates a list of possible molecular formulas. The most plausible formula is selected based on chemical sense and isotopic pattern analysis. The molecular weight is calculated from this formula.[3]
-
2. Elemental Analysis:
-
Objective: To determine the percentage composition of each element (C, H, Cl, O) in the compound, which validates the molecular formula derived from mass spectrometry.
-
Methodology:
-
Instrumentation: A CHN elemental analyzer is used for carbon and hydrogen. Oxygen is typically determined by pyrolysis, and chlorine is determined by titration or ion chromatography after combustion.
-
Procedure: A precisely weighed sample of the compound is combusted in a furnace. The resulting gases (CO₂, H₂O, etc.) are separated and quantified by detectors.
-
Calculation: The percentage of each element is calculated. These percentages are then used to determine the empirical formula. By comparing the empirical formula weight with the molecular weight from mass spectrometry, the molecular formula is confirmed.
-
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for determining the molecular formula and weight of a chemical compound such as this compound.
Figure 1: Workflow for Molecular Formula and Weight Determination.
This guide provides the essential data and procedural context for this compound, facilitating its use in a research and development setting. The molecular formula is C5H11ClO2.[1][2][4] The molecular weight is 138.59 g/mol .[1][2][5]
References
An In-depth Technical Guide on the Safety and Handling of 1-Chloro-3-ethoxypropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling of 1-Chloro-3-ethoxypropan-2-ol (CAS No: 4151-98-8), a chemical intermediate used in various industrial applications.[1] Due to its potential hazards, a thorough understanding of its properties and associated safety measures is crucial for personnel handling this substance.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is readily soluble in water.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H11ClO2 | [1] |
| Molecular Weight | 138.59 g/mol | [1][2] |
| CAS Number | 4151-98-8 | [1] |
| Density | 1.107 g/cm³ at 25 °C | [1] |
| Boiling Point | 104-106 °C at 60 Torr | [1] |
| Flash Point | 75 °C | [1] |
| Refractive Index | 1.439 | [1] |
| XLogP3 | 0.43 | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]
-
H315: Causes skin irritation (Skin irritation - Category 2)[1][2]
-
H318: Causes serious eye damage (Serious eye damage - Category 1)[1][2]
-
H335: May cause respiratory irritation (Specific target organ toxicity – single exposure, respiratory tract irritation - Category 3)[1][2]
Pictograms:
Danger
Signal Word: Danger[1]
Toxicological Information
Inferred Toxicological Pathways
Based on the metabolism of similar halohydrins, it is plausible that this compound could be metabolized in vivo to a reactive epoxide intermediate. This epoxide can then conjugate with glutathione, leading to detoxification and excretion, or it can interact with cellular macromolecules such as DNA and proteins, potentially leading to cytotoxicity and genotoxicity.
Caption: Inferred metabolic pathway of this compound.
Experimental Protocols for Safety Assessment
For a comprehensive safety assessment of this compound, the following standard experimental protocols, based on OECD guidelines, are recommended.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
Objective: To determine the acute oral toxicity (LD50) of the substance.
Methodology:
-
Animal Model: Female rats are typically used.
-
Procedure: A single animal is dosed with the substance at a starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This sequential process continues until the stopping criteria are met.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)
Objective: To assess the potential of the substance to cause skin irritation.
Methodology:
-
Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Procedure: The test substance is applied topically to the surface of the skin tissue.
-
Exposure: The tissue is exposed to the substance for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure and a post-incubation period, tissue viability is measured using a colorimetric assay (e.g., MTT assay).
-
Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (Based on OECD Guideline 492)
Objective: To assess the potential of the substance to cause serious eye damage or eye irritation.
Methodology:
-
Test System: A reconstructed human cornea-like epithelium model.
-
Procedure: The test substance is applied topically to the surface of the corneal tissue.
-
Exposure: The tissue is exposed for a defined period.
-
Viability Assessment: Tissue viability is measured using a quantitative method (e.g., MTT assay).
-
Classification: The substance is classified based on the reduction in tissue viability.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke when handling the substance.[1]
-
Wash hands thoroughly after handling.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents.
Caption: General workflow for the safe handling of this compound.
First Aid Measures
In case of exposure, immediate medical attention is required.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] Get medical help if you feel unwell.[1] |
| Skin Contact | Take off contaminated clothing and wash it before reuse.[1] Wash with plenty of water.[1] If skin irritation occurs, get medical help.[1] |
| Eye Contact | Immediately rinse with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] Get medical help.[1] |
| Ingestion | Rinse mouth.[1] Get medical help.[1] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel) and place in a suitable container for disposal.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive gases such as hydrogen chloride and carbon oxides.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known.
-
Chemical Stability: Stable under recommended storage conditions.[4]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
-
Hazardous Decomposition Products: Under fire conditions, may produce hydrogen chloride gas and carbon oxides.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. It is essential to consult the official Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling this compound.
References
A Comprehensive Technical Guide to 1-Chloro-3-ethoxypropan-2-ol for Researchers and Drug Development Professionals
Introduction: 1-Chloro-3-ethoxypropan-2-ol is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups—a chloride, a hydroxyl group, and an ether linkage—makes it a valuable building block for the construction of more complex molecules. This technical guide provides an in-depth overview of its synonyms, chemical properties, a representative synthesis protocol, and its role in the broader context of pharmaceutical development.
Synonyms and Identifiers
This compound is known by several alternative names in chemical literature and supplier catalogs. Accurate identification is crucial for sourcing and regulatory compliance.
| Synonym | Source |
| 1-Chloro-3-ethoxy-2-propanol | PubChem[1], BOC Sciences[] |
| 3-Ethoxy-1-chloro-2-propanol | LookChem, BOC Sciences[] |
| 2-Propanol, 1-chloro-3-ethoxy- | BOC Sciences[] |
| 1-Ethoxy-3-chloro-2-propanol | LookChem |
| 1-chloro-3-ethoxypropane-2-ol | LookChem |
| 1-Ethoxy-2-hydroxy-3-chloropropane | SpectraBase |
| Chloro-3-ethoxy-2-propanol | ChemSrc |
| Propanol, 1-chloro-3-ethoxy- | ChemSrc |
| Chlor-propylenglykol-1-aethylaether | ChemSrc |
| AC1LC4GW | BOC Sciences[] |
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C5H11ClO2 | PubChem[1], LookChem |
| Molecular Weight | 138.59 g/mol | PubChem[1] |
| CAS Number | 4151-98-8 | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | ChemBK[3] |
| Odor | Pungent | ChemBK[3] |
| Density | 1.093 g/cm³ | BOC Sciences[] |
| Boiling Point | 171-172 °C | BOC Sciences[] |
| Flash Point | 75 °C | LookChem |
| Refractive Index | 1.4458 | LookChem |
| Solubility | Readily soluble in water | ChemBK[3] |
| Storage Temperature | 2-8°C | LookChem |
Safety and Hazard Information
This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during its handling and use.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute toxicity, Oral (Cat. 4) | Warning | H302: Harmful if swallowed |
| Skin irritation (Cat. 2) | Warning | H315: Causes skin irritation |
| Serious eye damage (Cat. 1) | Danger | H318: Causes serious eye damage |
| STOT SE 3 | Warning | H335: May cause respiratory irritation |
Note: This information is based on aggregated GHS data and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
While specific protocols for the use of this compound are often proprietary or application-dependent, a general synthesis procedure can be adapted from similar compounds. The following is a representative protocol for the synthesis of a related chlorohydrin, 1-chloro-3-phenoxy-2-propanol, which illustrates the fundamental reaction principles.
Synthesis of 1-chloro-3-phenoxy-2-propanol [4]
Materials:
-
Phenol (1.0 mole)
-
Epichlorohydrin (1.5 mole)
-
Piperidine hydrochloride (2.0 g)
-
Chloroform
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
A mixture of phenol (94 g; 1.0 mole) and epichlorohydrin (138.8 g; 1.5 mole) is vigorously stirred at 100°C in the presence of piperidine hydrochloride (2.0 g) for 6 hours.[4]
-
After 6 hours, the reaction mixture is cooled, and the excess epichlorohydrin is removed at 100°C under vacuum.[4]
-
The resulting residue is cooled and dissolved in an equal volume of chloroform.
-
The chloroform solution is then stirred vigorously with excess concentrated hydrochloric acid for 30 minutes.[4]
-
The phases are separated, and the organic layer is washed with water.
-
The organic layer is dried and the solvent is evaporated to yield a colorless oil.
-
The crude product is purified by distillation to give 1-chloro-3-phenoxy-2-propanol.[4]
Role in Drug Discovery and Development
Halogenated compounds, particularly those containing chlorine, play a significant role in the pharmaceutical industry.[5] this compound serves as a valuable building block in the synthesis of more complex drug candidates. Its bifunctional nature allows for sequential or orthogonal reactions, enabling the construction of diverse molecular scaffolds. The following diagrams illustrate the potential workflow and logical relationships in which this compound might be utilized.
Caption: A generalized workflow for the synthesis of a drug candidate using this compound.
Caption: The role of a chemical building block in the early stages of drug discovery.
References
- 1. 1-Chloro-3-ethoxy-2-propanol | C5H11ClO2 | CID 547683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 1-Chloro-3-ethoxypropan-2-ol
This guide provides an in-depth overview of the boiling point and density of 1-Chloro-3-ethoxypropan-2-ol (CAS No: 4151-98-8), a chemical intermediate relevant to researchers, scientists, and professionals in drug development.[1] This document compiles available data on its key physical properties and outlines standard methodologies for their determination.
Physicochemical Data
The physical properties of this compound are summarized below. Data from various sources are presented to provide a comprehensive view.
| Property | Value | Conditions | Source |
| Boiling Point | 200.9 ± 20.0 °C | at 760 mmHg | Chemsrc[2], ChemBK[3] |
| 104-106 °C | at 60 Torr | Echemi[1] | |
| Density | 1.1 ± 0.1 g/cm³ | Not Specified | Chemsrc[2] |
| 1.107 g/cm³ | at 25 °C | Echemi[1] | |
| 1.093 g/cm³ | Not Specified | ChemBK[3] | |
| Molecular Formula | C₅H₁₁ClO₂ | Chemsrc[2], Echemi[1] | |
| Molecular Weight | 138.59 g/mol | Chemsrc[2], PubChem[4] |
Experimental Protocols
While the provided search results do not detail the specific experimental protocols used to determine the cited values, standard laboratory procedures for measuring the boiling point and density of a liquid organic compound are well-established.
Boiling Point Determination:
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Distillation Method (Atmospheric Pressure): A common method involves heating the liquid in a distillation apparatus. The temperature is recorded when the liquid is boiling and a stable temperature is observed on a thermometer placed in the vapor phase, indicating the boiling point at the ambient atmospheric pressure.
-
Vacuum Distillation (Reduced Pressure): For substances that decompose at their atmospheric boiling point or have very high boiling points, vacuum distillation is employed. The procedure is similar to atmospheric distillation, but the system's pressure is reduced. It is crucial to record the pressure at which the boiling point is measured, as is the case for the 104-106 °C value reported at 60 Torr.[1]
Density Determination:
Density is the mass of a substance per unit volume.
-
Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature is controlled and recorded as density is temperature-dependent.
-
Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the liquid surface meets the hydrometer's stem. This method is quick but generally less precise than the pycnometer method.
Logical Relationship of Properties
The following diagram illustrates the relationship between the chemical compound and its core physical properties discussed in this guide.
Caption: Relationship between the compound and its physical properties.
References
An In-depth Technical Guide to the Isomers of C5H11ClO2 and Related Compounds for Researchers and Drug Development Professionals
The molecular formula C5H11ClO2 represents a variety of saturated acyclic organic compounds. The degree of unsaturation for this formula is zero, indicating the absence of double bonds or ring structures. Therefore, the isomers of C5H11ClO2 are primarily chlorinated diols or chlorinated ether-alcohols. While several isomers can be drawn, comprehensive technical data for these specific molecules is sparse in scientific literature.
This guide first identifies the possible IUPAC names for isomers of C5H11ClO2 and presents available data. Recognizing the limited detailed information for this specific formula, and to provide a more thorough resource for researchers, this document then offers an in-depth analysis of the closely related and extensively studied chlorinated pentanoic acids (C5H9ClO2) , which are of significant interest in synthetic and medicinal chemistry.
Part 1: Isomers of C5H11ClO2
The IUPAC nomenclature for C5H11ClO2 will vary depending on the arrangement of the carbon skeleton, the positions of the chlorine atom, and the two hydroxyl groups (or ether and hydroxyl functionalities). Below are some representative isomers and their basic properties.
Representative Isomers of C5H11ClO2
A number of positional isomers for chloropentanediols and chloro-ether alcohols exist. The following table summarizes a few examples for which data is available.
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure | PubChem CID |
| 1-chloropentane-2,3-diol[1] | C5H11ClO2 | 138.59 | CCC(C(CCl)O)O | 12688326 |
| 3-chloropentane-1,5-diol[2] | C5H11ClO2 | 138.59 | C(CO)C(CCO)Cl | 87271978 |
| 1-(1-chloroethoxy)propan-1-ol[3] | C5H11ClO2 | 138.59 | CCC(O)OC(C)Cl | 173280110 |
| 1-chloro-3-ethoxy-2-propanol[4] | C5H11ClO2 | 138.59 | CCOCH2CH(O)CCl | 4151-98-8 (CAS) |
Biological Relevance of Chlorinated Diols
While specific data on the C5H11ClO2 isomers is limited, related chlorinated diols have been investigated for their biological activity. For instance, chlorinated analogs of leukotoxin diol have been synthesized and shown to induce apoptosis in HepG2 cells, suggesting that chloride atoms can act as bioisosteres for hydroxyl groups in certain lipids, retaining biological effects.[5][6][7] This highlights the potential for small chlorinated molecules to have significant biological activity, a key consideration in drug development.[8]
Part 2: A Comprehensive Guide to Chloropentanoic Acids (C5H9ClO2)
Due to their utility as synthetic building blocks and intermediates in the preparation of pharmaceuticals and agrochemicals, chloropentanoic acids (and their isomers) are well-documented.[6] These compounds, with the molecular formula C5H9ClO2, possess a degree of unsaturation of one, consistent with a carboxylic acid functional group.
Isomers and IUPAC Nomenclature of Chloropentanoic Acids
The isomers of chloropentanoic acid are categorized based on the carbon chain (n-pentanoic, isovaleric, pivalic) and the position of the chlorine atom.
| Parent Acid | IUPAC Name | CAS Number |
| Pentanoic Acid | 2-Chloropentanoic acid | 6155-96-0[9] |
| Pentanoic Acid | 3-Chloropentanoic acid | 6065-93-6 |
| Pentanoic Acid | 4-Chloropentanoic acid | 623-63-2 |
| Pentanoic Acid | 5-Chloropentanoic acid | 1119-46-6[6][8] |
| 3-Methylbutanoic Acid | 2-Chloro-3-methylbutanoic acid | 624-99-7 |
| 3-Methylbutanoic Acid | 3-Chloro-3-methylbutanoic acid | 50995-99-8 |
| 2,2-Dimethylpropanoic Acid | 3-Chloro-2,2-dimethylpropanoic acid | 13511-38-1[10][11] |
Quantitative Data Presentation
The physical and chemical properties of these isomers are critical for their application in synthesis and drug formulation.
| IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| 2-Chloropentanoic acid | 136.58 | 114-116 (14 Torr) | - | 1.139 |
| 5-Chloropentanoic acid | 136.58 | 90-91 (0.8 Torr)[8] | 18[8] | 1.1644 (20 °C)[8] |
| 3-Chloro-2,2-dimethylpropanoic acid | 136.58 | 215[12] | 41-43[12] | - |
Experimental Protocols
Detailed methodologies are crucial for the practical application of these compounds in a research setting. Below are representative synthesis protocols.
This protocol describes a method for producing 5-chloropentanoic acid, a useful intermediate in organic synthesis.[13]
Materials:
-
Cyclopentanone
-
30% Hydrogen peroxide
-
Copper(II) chloride (CuCl2)
-
Hydrochloric acid (for pH adjustment)
-
Organic solvent for extraction (e.g., chloroform)
-
Alkali metal hydroxide (for catalyst regeneration)
Procedure:
-
Cyclopentanone is oxidized with a 4-7 molar excess of 30% hydrogen peroxide at a temperature of 0-30 °C.
-
The resulting reaction mass is treated with copper(II) chloride at a molar ratio of cyclopentanone to CuCl2 of 1:(0.7-1.0) at a temperature of 5-30 °C.
-
The pH of the solution is adjusted to 1.7-3.0 using hydrochloric acid.
-
The target product, 5-chloropentanoic acid, is isolated via extraction with an organic solvent.
-
To regenerate the copper chloride catalyst, the remaining aqueous layer is treated with an alkali metal hydroxide to a pH of 1.7-3.5.[13]
While not a C5 compound, the synthesis of 3-chloro-1,2-propanediol from epichlorohydrin is a well-established industrial process that illustrates the synthesis of chlorinated diols.[14]
Materials:
-
Epichlorohydrin
-
Deionized water
-
Cation exchange resin (catalyst)
Procedure:
-
Hydrolysis: A mixture of epichlorohydrin, deionized water, and a cation exchange resin is prepared. The weight ratio is approximately (550-650):(250-350):(1.5-2.5) respectively.[14]
-
An initial portion (20-30 wt%) of the reactants is heated to 70-75 °C over 30-60 minutes.
-
The remaining deionized water is added uniformly over 2-3 hours, maintaining a reaction temperature of 80-90 °C to facilitate the hydrolysis reaction.[14]
-
The reaction is allowed to continue for 1-2 hours after the final addition of water.
-
Purification: The resulting hydrolysate is filtered to remove the resin catalyst.
-
The filtrate is subjected to distillation under vacuum (≥0.098 MPa) at a gas phase temperature of ≥82 °C to yield the 3-chloro-1,2-propanediol product.[14]
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the synthesis and application of these compounds.
Caption: Synthesis and application workflow for chloropentanoic acids.
Applications in Research and Drug Development
Chlorinated organic compounds are of immense importance in the pharmaceutical industry. The inclusion of a chlorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[8]
-
Synthetic Intermediates: Chloropentanoic acids are versatile intermediates. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the chlorine atom can be displaced by various nucleophiles, allowing for the construction of more complex molecular architectures.
-
Bioisosteric Replacement: As noted with chlorinated diols, the chloro group can serve as a bioisostere for hydroxyl or methyl groups. This allows medicinal chemists to fine-tune the properties of a lead compound to improve its efficacy, pharmacokinetic profile, or reduce side effects.[7]
-
Building Blocks for Bioactive Molecules: These compounds can serve as fragments or building blocks in the synthesis of targeted therapies. For example, 5-chlorovaleric acid can be used as a linker in the development of probes or targeted drug delivery systems.[6]
-
Click Chemistry Applications: While not directly applicable, the functional handles on these molecules can be elaborated to introduce azide or alkyne groups, making them suitable for "click chemistry" applications, a powerful tool for bioconjugation in drug discovery.
References
- 1. 1-Chloropentane-2,3-diol | C5H11ClO2 | CID 12688326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloropentane-1,5-diol | C5H11ClO2 | CID 87271978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(1-Chloroethoxy)propan-1-ol | C5H11ClO2 | CID 173280110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Propanol, 1-chloro-3-ethoxy- [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. datapdf.com [datapdf.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Pentanone, 5-chloro- (CAS 5891-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. scielo.br [scielo.br]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Chloro-3-ethoxypropan-2-ol from Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-chloro-3-ethoxypropan-2-ol from the reaction of epichlorohydrin with ethanol. This synthesis is a key step in the preparation of various building blocks for drug discovery and development, where the chlorohydrin moiety can be further functionalized.
Reaction Principle
The synthesis of this compound from epichlorohydrin proceeds via a nucleophilic ring-opening reaction. In this reaction, ethanol acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring in epichlorohydrin. This reaction can be catalyzed by either an acid or a base. The protocol detailed below utilizes a base-catalyzed pathway, which generally favors the attack of the nucleophile on the less substituted carbon of the epoxide, leading to the desired product.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and purification methods employed.
| Parameter | Value |
| Molecular Formula | C₅H₁₁ClO₂ |
| Molecular Weight | 138.59 g/mol |
| Typical Yield | 75-85% |
| Purity (by GC) | >98% |
| Boiling Point | 185-187 °C (at 760 mmHg) |
| Density | 1.085 g/cm³ |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials and Equipment:
-
Epichlorohydrin (99%)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of absolute ethanol.
-
Catalyst Addition: To the ethanol, carefully add 0.4 g (10 mmol) of sodium hydroxide pellets. Stir the mixture until the sodium hydroxide is completely dissolved, forming sodium ethoxide in situ.
-
Addition of Epichlorohydrin: To the ethanolic sodium ethoxide solution, add 9.25 g (0.1 mol) of epichlorohydrin dropwise over a period of 30 minutes while stirring. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain it at this temperature for 4 hours.
-
Work-up:
-
After 4 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 50 mL of water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Separate the organic layer and wash it twice with 50 mL of water to remove any remaining ethanol and sodium hydroxide.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and transfer the filtrate to a round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by fractional distillation under atmospheric pressure.
-
Collect the fraction boiling between 185-187 °C.
-
-
Characterization: The final product, this compound, should be a colorless liquid. Confirm the identity and purity of the product using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Reaction Pathway:
The following diagram illustrates the base-catalyzed ring-opening of epichlorohydrin with ethanol to form this compound.
Caption: Base-catalyzed synthesis of this compound.
Experimental Workflow:
The diagram below outlines the key steps in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
reaction of epichlorohydrin with ethanol to form 1-Chloro-3-ethoxypropan-2-ol
Abstract
This application note provides a detailed protocol for the synthesis of 1-Chloro-3-ethoxypropan-2-ol via the reaction of epichlorohydrin with ethanol. This process involves the ring-opening of the epoxide ring of epichlorohydrin by ethanol, a reaction that can be effectively catalyzed by a Lewis acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive guide to the experimental procedure, characterization of the product, and relevant data.
Introduction
This compound is a valuable chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a chlorohydrin and an ether functional group, allows for a variety of subsequent chemical transformations. The synthesis of this compound is typically achieved through the nucleophilic attack of ethanol on the epoxide ring of epichlorohydrin. This reaction can be catalyzed by either acids or bases. This application note focuses on a Lewis acid-catalyzed approach, which offers a controlled and efficient method for the preparation of the target molecule.
Reaction Scheme
The overall reaction is as follows:
The reaction proceeds via the activation of the epoxide oxygen by the Lewis acid, followed by the nucleophilic attack of ethanol on one of the epoxide carbons.
Experimental Protocol
This protocol is a representative example based on established principles of epoxide ring-opening reactions.
Materials:
-
Epichlorohydrin (99%)
-
Ethanol (anhydrous, 200 proof)
-
Lewis Acid Catalyst (e.g., Tin(IV) chloride, Zinc(II) chloride)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol.
-
Addition of Catalyst: To the stirring ethanol, slowly add the Lewis acid catalyst at room temperature.
-
Addition of Epichlorohydrin: To this mixture, add epichlorohydrin dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Reactant Stoichiometry and Reaction Conditions
| Reactant/Parameter | Molar Ratio | Amount |
| Epichlorohydrin | 1.0 eq | (Specify mass/moles) |
| Ethanol | 2.0 eq | (Specify volume/moles) |
| Lewis Acid Catalyst | 0.05 eq | (Specify mass/moles) |
| Temperature | - | 85 °C |
| Reaction Time | - | 5 hours |
Table 2: Product Characterization
| Property | Value |
| Chemical Formula | C5H11ClO2 |
| Molecular Weight | 138.59 g/mol |
| CAS Number | 4151-98-8 |
| Appearance | Colorless liquid |
| Boiling Point | 198-200 °C (at 760 mmHg) |
| Yield | 75-85% (Typical) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.95-3.85 (m, 1H), 3.65-3.50 (m, 4H), 3.40 (t, J=6.0 Hz, 2H), 2.50 (br s, 1H), 1.20 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 72.5, 71.8, 70.5, 46.0, 15.2 |
| IR (neat, cm⁻¹) | 3400 (br, O-H), 2975, 2920, 2870 (C-H), 1110 (C-O), 750 (C-Cl) |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Epichlorohydrin is a toxic and carcinogenic substance. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.
-
Lewis acids are corrosive and moisture-sensitive. Handle them with care.
-
The reaction is exothermic. Ensure proper temperature control.
-
All procedures should be carried out by trained personnel in a suitable laboratory setting.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from epichlorohydrin and ethanol. The described method is robust and provides the target compound in good yield. The provided characterization data will aid in the confirmation of the product's identity and purity. This protocol should serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Application Notes and Protocols: 1-Chloro-3-ethoxypropan-2-ol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-ethoxypropan-2-ol is a versatile bifunctional molecule that serves as a key building block in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a reactive chlorine atom, a secondary alcohol, and an ether linkage, allows for the introduction of a propanolamine side-chain, a common pharmacophore in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of beta-blocker analogues, a class of drugs widely used in the management of cardiovascular diseases.
Application: Synthesis of Beta-Adrenergic Receptor Antagonists (Beta-Blockers)
This compound is an ideal precursor for the synthesis of analogues of aryloxypropanolamine beta-blockers. The general structure of these drugs consists of an aromatic group linked via an ether to a propanolamine side chain. The ethoxy group in this compound can be envisioned as a starting point for building more complex ether-linked side chains, or it can be a feature of the final molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.
The synthesis of beta-blocker analogues from this compound typically involves a two-step process:
-
Epoxidation: The chlorohydrin is first converted to the corresponding epoxide, 2-(ethoxymethyl)oxirane, by treatment with a base. This reactive intermediate is then used in the subsequent step.
-
Nucleophilic Ring-Opening: The epoxide is reacted with a suitable amine (e.g., isopropylamine, tert-butylamine) to open the epoxide ring and form the desired amino alcohol, the core structure of the beta-blocker.
This synthetic strategy is analogous to the well-established methods for preparing commercially successful beta-blockers like propranolol and bisoprolol.[1][2]
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related beta-blocker precursors and provide a general framework for the utilization of this compound.[3][4]
Protocol 1: Synthesis of 2-(Ethoxymethyl)oxirane from this compound
This protocol describes the intramolecular cyclization of the chlorohydrin to form the corresponding epoxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water (distilled or deionized)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in diethyl ether in a round-bottom flask.
-
Prepare an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Cool the flask containing the chlorohydrin solution in an ice bath.
-
Slowly add the sodium hydroxide solution to the stirred chlorohydrin solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-(ethoxymethyl)oxirane.
-
The crude product can be purified by distillation under reduced pressure if necessary.
Protocol 2: Synthesis of a Beta-Blocker Analogue by Ring-Opening of 2-(Ethoxymethyl)oxirane with an Amine
This protocol outlines the nucleophilic addition of an amine to the epoxide to form the final amino alcohol product.
Materials:
-
2-(Ethoxymethyl)oxirane (from Protocol 1)
-
Isopropylamine (or other desired amine)
-
Methanol (or other suitable protic solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Dissolve 2-(ethoxymethyl)oxirane (1 equivalent) in methanol in a round-bottom flask.
-
Add the desired amine (e.g., isopropylamine, 2-3 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol).
-
Maintain the reflux for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess amine under reduced pressure using a rotary evaporator.
-
The resulting crude product, a 1-(alkylamino)-3-ethoxypropan-2-ol derivative, can be purified by column chromatography or crystallization.
Quantitative Data
The following table summarizes typical reaction parameters and yields for the synthesis of beta-blocker precursors and final products based on analogous chemoenzymatic routes. These values can serve as a benchmark for the synthesis of analogues using this compound.
| Step | Reactants | Product | Solvent | Catalyst/Base | Time (h) | Temp (°C) | Yield (%) | Reference |
| Chlorohydrin Synthesis | 4-((2-Isopropoxyethoxy)methyl)phenol, Epichlorohydrin | 1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | Water | NaOH | 48 | RT | 63 | [4] |
| Kinetic Resolution | Racemic Chlorohydrin, Vinyl butanoate | (R)-Chlorohydrin | Acetonitrile | Candida antarctica Lipase B | 25 | 38 | ~45-50 | [4] |
| Amination | (R)-Chlorohydrin, Isopropylamine | (S)-Bisoprolol | Methanol | - | Reflux | 65 | 91 | [4] |
| Chlorohydrin Synthesis | 4-Acetamidophenol, Epichlorohydrin | N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | - | Pyridine | 24 | RT | 27 | [3] |
| Amination | (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, Isopropylamine | (S)-Practolol | - | - | - | - | - | [3] |
Signaling Pathway and Experimental Workflow
The primary molecular target for beta-blockers are beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in the sympathetic nervous system's "fight or flight" response.
References
- 1. jmedchem.com [jmedchem.com]
- 2. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
Applications of 1-Chloro-3-ethoxypropan-2-ol in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-ethoxypropan-2-ol is a key precursor in polymer chemistry, primarily serving as a progenitor for the monomer 1,2-epoxy-3-ethoxypropane , more commonly known as ethyl glycidyl ether (EGE) . The transformation of this chlorohydrin to its epoxide form unlocks its utility in the synthesis of functional polyethers, specifically poly(ethyl glycidyl ether) (PEGE). These polymers are of significant interest due to their unique properties, including thermoresponsiveness and biocompatibility, which make them promising candidates for a range of applications in drug delivery, surface modification, and smart materials.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of poly(ethyl glycidyl ether) via ring-opening polymerization (ROP). Both anionic and cationic polymerization methods are discussed, offering researchers a comprehensive guide to producing well-defined polyethers.
Application Notes
The principal application of this compound in polymer chemistry is its role as a stable and readily available starting material for the synthesis of ethyl glycidyl ether. EGE is a valuable monomer for the production of polyethers with tunable properties.
Key Applications of Poly(ethyl glycidyl ether) (PEGE):
-
Thermoresponsive Materials: PEGE exhibits a lower critical solution temperature (LCST) in aqueous solutions. The homopolymer has a phase transition temperature of approximately 14.6°C.[1][2] This property can be finely tuned by copolymerizing EGE with other glycidyl ethers, such as glycidyl methyl ether (GME), to create copolymers with LCSTs ranging from 10°C to 60°C.[1] This thermoresponsive behavior is highly desirable for applications in smart hydrogels, sensors, and controlled drug release systems.
-
Biocompatible Polymers: Polyethers, in general, are known for their biocompatibility. PEGE and its copolymers are being explored as alternatives to poly(ethylene glycol) (PEG) in biomedical applications due to their bio-inert nature and potential for functionalization.
-
Functional Polymer Platforms: The polyether backbone of PEGE can be modified, or EGE can be copolymerized with functional monomers to introduce a variety of chemical handles. This allows for the post-polymerization modification and the attachment of biomolecules, drugs, or targeting ligands.
-
CO2 Separation: Poly(glycidyl ethers), including PEGE, have shown promise as materials for CO2 separation membranes and absorption processes due to their favorable CO2 solubility and amorphous nature.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl Glycidyl Ether (EGE) from this compound
This protocol describes the intramolecular cyclization of this compound to form the corresponding epoxide, ethyl glycidyl ether, through dehydrochlorination with a base. This is a classic example of an intramolecular Williamson ether synthesis.[4]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Dissolve this compound in a suitable organic solvent such as diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 40% w/v).
-
Cool the flask containing the chlorohydrin solution in an ice bath.
-
Slowly add the sodium hydroxide solution dropwise to the stirred chlorohydrin solution. The reaction is exothermic and should be controlled to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel and add water to dissolve the salt byproduct.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude ethyl glycidyl ether can be purified by fractional distillation under reduced pressure to obtain the pure monomer.
Caption: Synthesis of PEGE from this compound.
Protocol 2: Anionic Ring-Opening Polymerization (AROP) of Ethyl Glycidyl Ether (EGE)
Anionic polymerization of glycidyl ethers can produce well-defined polymers with narrow molecular weight distributions.[5][6]
Materials:
-
Ethyl glycidyl ether (EGE), freshly distilled and dried over CaH₂.
-
Initiator: e.g., potassium tert-butoxide (t-BuOK) or a pre-formed alkoxide initiator.
-
Dry, aprotic solvent: e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).[6]
-
Terminating agent: e.g., acidified methanol.
-
Inert gas supply (e.g., Argon or Nitrogen).
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.
-
The initiator (e.g., t-BuOK) is dissolved in the dry solvent in a Schlenk flask under an inert atmosphere.
-
The purified EGE monomer is added to the initiator solution via a syringe.
-
The reaction mixture is stirred at a controlled temperature (e.g., 25°C) for a specified time (e.g., 24 hours).[6] The polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR or size exclusion chromatography (SEC).
-
The polymerization is terminated by the addition of a small amount of acidified methanol.
-
The polymer is precipitated in a non-solvent such as cold hexane or diethyl ether.
-
The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum to a constant weight.
Protocol 3: Cationic Ring-Opening Polymerization (CROP) of Ethyl Glycidyl Ether (EGE)
Cationic polymerization provides an alternative route to PEGE, often initiated by Lewis or Brønsted acids.
Materials:
-
Ethyl glycidyl ether (EGE), freshly distilled and dried.
-
Initiator: e.g., a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) or a strong Brønsted acid.
-
Dry, non-nucleophilic solvent: e.g., dichloromethane (CH₂Cl₂).
-
Quenching agent: e.g., methanol or ammonia solution in methanol.
-
Inert gas supply.
Procedure:
-
Set up a flame-dried reaction vessel under an inert atmosphere.
-
Dissolve the purified EGE monomer in the dry solvent.
-
Cool the monomer solution to the desired reaction temperature (e.g., 0°C or lower) to control the polymerization, which can be rapid.
-
Add the initiator (e.g., BF₃·OEt₂) dropwise to the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time.
-
Quench the reaction by adding a suitable nucleophile like methanol or an ammonia solution.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., hexane) or by removing the solvent and volatile components under reduced pressure.
-
The resulting polymer should be purified by reprecipitation and dried under vacuum.
Caption: General workflow for ring-opening polymerization.
Data Presentation
Table 1: Comparison of Anionic and Cationic Ring-Opening Polymerization of Ethyl Glycidyl Ether (EGE)
| Parameter | Anionic ROP (AROP) | Cationic ROP (CROP) | References |
| Initiators | Alkoxides (e.g., t-BuOK), Organometallics, Strong Bases (e.g., phosphazene bases) | Lewis Acids (e.g., BF₃·OEt₂), Brønsted Acids, Photoinitiators | [5][7][8] |
| Control over Mₙ & PDI | Generally good to excellent ("living" character) | Can be challenging due to side reactions (chain transfer, termination) | [9] |
| Typical PDI (Mₙ/Mₙ) | < 1.2 | Often > 1.5, but can be controlled under specific conditions | [5][8] |
| Reaction Temperature | Can be performed at room temperature or elevated temperatures | Often requires low temperatures to control exothermicity and side reactions | [6] |
| Solvents | Aprotic polar solvents (THF, DMSO) | Non-nucleophilic solvents (CH₂Cl₂, toluene) | [6] |
| Side Reactions | Chain transfer to monomer (can be minimized) | Chain transfer, backbiting, cyclization | [6][8] |
Table 2: Properties of Poly(ethyl glycidyl ether) (PEGE)
| Property | Value / Description | References |
| Appearance | Colorless, viscous liquid or amorphous solid depending on molecular weight. | [2] |
| Solubility | Soluble in water at temperatures below its LCST, and in many common organic solvents. | [1] |
| Lower Critical Solution Temperature (LCST) | Approximately 14.6 °C for the homopolymer in water. | [1][2] |
| Glass Transition Temperature (Tg) | Varies with molecular weight; generally low, resulting in an amorphous polymer. | [3] |
| Biocompatibility | Generally considered to be biocompatible, similar to other polyethers like PEG. | |
| Chemical Structure | Linear polyether with pendant ethoxy groups. |
References
- 1. mdpi.com [mdpi.com]
- 2. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00064H [pubs.rsc.org]
- 7. Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Chloro-3-ethoxypropan-2-ol as a Versatile Intermediate for Surfactant and Emulsifier Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of cationic and non-ionic surfactants, as well as emulsifiers, using 1-chloro-3-ethoxypropan-2-ol as a key intermediate. This versatile molecule offers a straightforward route to producing amphiphilic compounds with a range of properties suitable for various applications in research and development, including drug delivery systems and formulation development.
Synthesis of Cationic Surfactants
Cationic surfactants, characterized by a positively charged hydrophilic head group, can be synthesized from this compound via a quaternization reaction with a tertiary amine. The resulting quaternary ammonium salt exhibits excellent surface activity.
Experimental Protocol: Synthesis of a Quaternary Ammonium Cationic Surfactant
This protocol details the synthesis of a cationic surfactant by reacting this compound with a long-chain tertiary amine, such as N,N-dimethyldodecylamine.
Materials:
-
This compound
-
N,N-dimethyldodecylamine
-
Ethanol (or other suitable solvent like isopropanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and N,N-dimethyldodecylamine (1 equivalent) in ethanol.
-
Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by washing with a non-polar solvent (e.g., hexane) to remove any unreacted amine, followed by drying over an anhydrous drying agent.
Diagram of the Synthetic Workflow for Cationic Surfactant Synthesis:
Caption: Synthetic workflow for producing cationic surfactants.
Synthesis of Non-Ionic Surfactants
Non-ionic surfactants, which do not have a charged head group, can be prepared from this compound through a Williamson ether synthesis with a long-chain alcohol. This reaction forms an ether linkage, resulting in a surfactant with a polyether-like hydrophilic group.
Experimental Protocol: Synthesis of a Non-Ionic Surfactant via Williamson Ether Synthesis
This protocol describes the synthesis of a non-ionic surfactant by reacting this compound with a fatty alcohol, such as dodecanol.[1]
Materials:
-
This compound
-
Dodecanol (or other long-chain alcohol)
-
Sodium hydride (NaH) or other strong base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the long-chain alcohol (1 equivalent) in anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution at 0 °C to form the alkoxide.
-
Once the hydrogen evolution ceases, add this compound (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench it by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it using a rotary evaporator.
-
The crude product can be purified by column chromatography.
Diagram of the Synthetic Workflow for Non-Ionic Surfactant Synthesis:
Caption: Synthetic workflow for producing non-ionic surfactants.
Properties and Applications
The synthesized surfactants can be characterized by various techniques to determine their physicochemical properties, which in turn dictate their potential applications.
Data on Surfactant Properties
| Property | Cationic Surfactant (Quaternary Ammonium Type) | Non-Ionic Surfactant (Alkoxy Ether Type) |
| Critical Micelle Concentration (CMC) | 1 - 15 mM | 0.01 - 0.1 mM |
| Surface Tension at CMC (γCMC) | 30 - 40 mN/m | 25 - 35 mN/m |
| Hydrophilic-Lipophilic Balance (HLB) | 10 - 18 | 8 - 16 |
Note: The actual values will depend on the specific alkyl chain length and reaction conditions.
Applications as Emulsifiers
Surfactants synthesized from this compound can be effective emulsifiers for creating stable oil-in-water (O/W) or water-in-oil (W/O) emulsions. The type of emulsion formed will depend on the HLB value of the surfactant.
Protocol for Emulsion Formation and Stability Testing:
-
Prepare a solution of the synthesized surfactant in the continuous phase (water for O/W, oil for W/O).
-
Gradually add the dispersed phase to the continuous phase while homogenizing at high speed.
-
Continue homogenization for a set period to ensure uniform droplet size.
-
Assess the stability of the emulsion by observing phase separation over time at room temperature and under accelerated conditions (e.g., centrifugation or elevated temperature).
Diagram of the Emulsification Process:
Caption: General workflow for the preparation of an emulsion.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-3-ethoxypropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-ethoxypropan-2-ol (CAS No: 4151-98-8) is a versatile bifunctional molecule containing a chlorohydrin moiety.[1][2] Its structure, featuring a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom, makes it a valuable intermediate for various chemical transformations.[3] This compound serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3][4] Its primary utility lies in nucleophilic substitution reactions, which can proceed via either an intramolecular or intermolecular pathway, leading to the formation of epoxides or the introduction of diverse functional groups, respectively. These notes provide an overview of its key reactions and detailed protocols for its application in a laboratory setting.
Key Nucleophilic Substitution Reaction: Intramolecular Cyclization
The most prominent reaction of this compound is its conversion to 2-(ethoxymethyl)oxirane via a base-mediated intramolecular SN2 reaction.[5] This transformation is an example of the Williamson ether synthesis, occurring within a single molecule.[6]
Mechanism: The reaction proceeds in two distinct steps:
-
Deprotonation: A base, such as sodium hydroxide, deprotonates the hydroxyl group to form a highly nucleophilic alkoxide intermediate.[7]
-
Intramolecular SN2 Attack: The newly formed alkoxide attacks the adjacent carbon atom bearing the chlorine leaving group.[7] This backside attack results in the displacement of the chloride ion and the formation of a strained, three-membered epoxide ring.[6]
Figure 1: Reaction mechanism for the intramolecular SN2 cyclization.
Applications in Drug Development and Organic Synthesis
The electrophilic nature of the C-Cl bond allows this compound to react with a wide range of nucleophiles in intermolecular SN2 reactions. This versatility is crucial in drug development for introducing various pharmacophoric groups. Common nucleophiles include amines, thiols, and azides, leading to the synthesis of amino alcohols, thioethers, and azido alcohols, respectively. These products are valuable intermediates for more complex molecular architectures.
Physicochemical and Spectroscopic Data
A summary of key physical and chemical properties is provided below. This data is essential for reaction setup, solvent selection, and purification procedures.
| Property | Value | Reference |
| CAS Number | 4151-98-8 | [2] |
| Molecular Formula | C₅H₁₁ClO₂ | [1][2] |
| Molecular Weight | 138.59 g/mol | [1][2] |
| Boiling Point | 104-106 °C @ 60 Torr | [8] |
| Density | 1.107 g/cm³ @ 25 °C | [8] |
| Refractive Index | 1.439 | [8] |
| Flash Point | 75 °C | [8] |
| SMILES | CCOCC(CCl)O | [1] |
| InChIKey | XHIINWKFCZSGNY-UHFFFAOYSA-N | [1] |
Note: Spectroscopic data such as Mass Spectrum (GC) is available through specialized databases.[2][9]
Experimental Protocols
The following protocols are provided as representative procedures for the key nucleophilic substitution reactions of this compound.
Protocol 1: Synthesis of 2-(Ethoxymethyl)oxirane via Intramolecular Cyclization
This protocol details the conversion of the chlorohydrin to its corresponding epoxide, a common and highly efficient transformation.[5][7]
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Diethyl ether (or other suitable organic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in diethyl ether.
-
Base Addition: Prepare a solution of NaOH in water and add it dropwise to the stirred solution of the chlorohydrin at room temperature.
-
Reaction: Stir the resulting biphasic mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with fresh portions of diethyl ether.
-
Washing: Combine all organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(ethoxymethyl)oxirane.
-
Purification: If necessary, purify the product by vacuum distillation.
Protocol 2: Representative Intermolecular Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form an amino alcohol, a common structural motif in pharmaceutical agents.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Benzylamine) (2.2 eq)
-
Polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Potassium carbonate (K₂CO₃) (optional, as a non-nucleophilic base)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and the chosen solvent.
-
Reagent Addition: Add the amine to the solution. An excess of the amine is used to act as both the nucleophile and a base to neutralize the HCl formed during the reaction. Alternatively, use 1.1 equivalents of the amine and 1.1 equivalents of K₂CO₃.
-
Reaction: Heat the mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with saturated aq. NaHCO₃ solution and then with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amino alcohol.
Figure 2: General experimental workflow for nucleophilic substitution.
Example Data Presentation for Reaction Optimization
For drug development professionals, optimizing reaction conditions is critical. The following table provides a template for summarizing quantitative data from such studies. Data presented here is hypothetical and serves as an illustrative example for an intermolecular substitution reaction.
| Entry | Nucleophile (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | Benzylamine (2.2) | DMF | 60 | 12 | 78 |
| 2 | Benzylamine (2.2) | ACN | 60 | 12 | 65 |
| 3 | Benzylamine (2.2) | DMF | 80 | 8 | 85 |
| 4 | Aniline (2.2) | DMF | 80 | 24 | 42 |
| 5 | Sodium Azide (1.5) | DMSO | 70 | 10 | 91 |
*Yields are determined after purification by column chromatography.
Safety Information
This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[8]
References
- 1. 1-Chloro-3-ethoxy-2-propanol | C5H11ClO2 | CID 547683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propanol, 1-chloro-3-ethoxy- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Synthesis of Substituted Propanols using 1-Chloro-3-ethoxypropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted propanols, particularly 1,2-amino alcohols and aryloxypropanolamines, are crucial structural motifs in a vast array of pharmacologically active compounds, most notably beta-blockers used in the treatment of cardiovascular diseases. This document provides a detailed protocol for the synthesis of substituted propanols utilizing the versatile starting material, 1-Chloro-3-ethoxypropan-2-ol. The synthetic strategy involves a two-step process: the initial conversion of the chlorohydrin to the corresponding epoxide, 2-(ethoxymethyl)oxirane, followed by the nucleophilic ring-opening of this epoxide to yield the desired substituted propanol. This approach offers a reliable and adaptable method for the generation of diverse libraries of propanol derivatives for drug discovery and development.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of substituted propanols from this compound. The data is compiled from analogous reactions and represents typical expected outcomes.
| Step | Reactants | Product | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1. Epoxide Formation | This compound | 2-(Ethoxymethyl)oxirane | Sodium Hydroxide | Diethyl Ether | 4-6 | 0 - RT | 85-95 | >98 |
| 2a. Nucleophilic Ring-Opening (Amine) | 2-(Ethoxymethyl)oxirane, Isopropylamine | 1-Ethoxy-3-(isopropylamino)propan-2-ol | None (neat) | None | 0.5 - 1 | Reflux | ~87 | >99 |
| 2b. Nucleophilic Ring-Opening (Phenol) | 2-(Ethoxymethyl)oxirane, p-Cresol | 1-Ethoxy-3-(p-tolyloxy)propan-2-ol | Triphenylphosphine | None | 6 | 150 | High | >98 |
Experimental Protocols
Synthesis of 2-(Ethoxymethyl)oxirane from this compound
This protocol describes the intramolecular cyclization of this compound to form the corresponding epoxide, 2-(ethoxymethyl)oxirane, through a base-mediated reaction. This reaction is a variation of the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (13.86 g, 0.1 mol) in 100 mL of diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 20 mL of deionized water.
-
Add the sodium hydroxide solution dropwise to the stirred ethereal solution of the chlorohydrin over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2-(ethoxymethyl)oxirane can be used in the next step without further purification. If necessary, purification can be achieved by distillation.
Synthesis of Substituted Propanols via Ring-Opening of 2-(Ethoxymethyl)oxirane
The following protocols detail the nucleophilic ring-opening of 2-(ethoxymethyl)oxirane with an amine (isopropylamine) and a phenol (p-cresol) as representative examples.
Materials:
-
2-(Ethoxymethyl)oxirane
-
Isopropylamine
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
In a 100 mL round-bottom flask, place 2-(ethoxymethyl)oxirane (10.21 g, 0.1 mol).
-
Add an excess of isopropylamine (11.82 g, 0.2 mol).
-
Fit the flask with a condenser and heat the mixture to reflux for 30-60 minutes.
-
Monitor the reaction by TLC until the epoxide is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess isopropylamine under reduced pressure.
-
The resulting crude 1-ethoxy-3-(isopropylamino)propan-2-ol is often of sufficient purity for further use. Purification can be achieved by vacuum distillation or crystallization of a suitable salt.
Materials:
-
2-(Ethoxymethyl)oxirane
-
p-Cresol
-
Triphenylphosphine (catalyst)
-
Round-bottom flask, condenser, heating mantle, nitrogen inlet
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a condenser under a nitrogen atmosphere, combine 2-(ethoxymethyl)oxirane (5.11 g, 0.05 mol) and p-cresol (5.41 g, 0.05 mol).
-
Add a catalytic amount of triphenylphosphine (0.13 g, 0.5 mmol).
-
Heat the reaction mixture to 150 °C and maintain this temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel to yield pure 1-ethoxy-3-(p-tolyloxy)propan-2-ol.
Mandatory Visualizations
The following diagrams illustrate the key transformations described in this protocol.
Caption: General workflow for the synthesis of substituted propanols.
Caption: Key mechanistic steps in the two-step synthesis.
Application Notes and Protocols: Theoretical Use of 1-Chloro-3-ethoxypropan-2-ol in the Preparation of Fire Retardants
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are a theoretical exploration of the potential use of 1-Chloro-3-ethoxypropan-2-ol in the synthesis of fire retardants. As of the latest literature review, no direct applications or experimental data for this specific compound in fire retardant preparation have been documented. The methodologies and data presented are hypothetical and based on established principles of flame retardant chemistry for analogous halogenated and organophosphorus compounds.
Introduction
The field of fire retardants is continuously evolving, driven by the need for more effective and environmentally benign solutions. Halogenated compounds and phosphorus-based molecules are two of the most prominent classes of flame retardants.[1][2][3] Halogenated flame retardants typically function in the gas phase by interrupting the radical chain reactions of combustion.[3] Phosphorus-based flame retardants can act in both the condensed phase, by promoting char formation, and in the gas phase.[2][4]
This compound possesses both a chlorine atom and a hydroxyl group, making it a potentially interesting, yet unexplored, building block for new flame retardant structures. The hydroxyl group offers a reactive site for incorporation into a polymer backbone or for reaction with phosphorus-containing reagents. This document outlines a theoretical framework for the synthesis and evaluation of a novel phosphorus-containing halogenated flame retardant derived from this compound.
Hypothesized Synthesis Pathway
A plausible route for the synthesis of a flame retardant using this compound involves its reaction with a phosphorus compound, such as phosphorus oxychloride (POCl₃), to yield a chlorinated organophosphate. This combines the flame-retardant properties of both chlorine and phosphorus.
Diagram of Hypothesized Reaction
Caption: Hypothesized synthesis of a chlorinated organophosphate flame retardant.
Experimental Protocols
Protocol 1: Synthesis of Tris(1-chloro-3-ethoxypropan-2-yl) phosphate
Objective: To synthesize a novel chlorinated organophosphate flame retardant from this compound and phosphorus oxychloride.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
In the flask, dissolve this compound (3.0 equivalents) in anhydrous pyridine (used as both solvent and HCl scavenger).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography to obtain the final product, Tris(1-chloro-3-ethoxypropan-2-yl) phosphate.
Protocol 2: Evaluation of Flame Retardant Properties in Epoxy Resin
Objective: To assess the flame retardancy of the synthesized compound in an epoxy resin matrix.
Materials:
-
Synthesized Tris(1-chloro-3-ethoxypropan-2-yl) phosphate
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)
-
Mold for sample preparation
-
Vacuum oven
-
UL-94 vertical burn test chamber
-
Limiting Oxygen Index (LOI) apparatus
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Prepare different formulations of the epoxy resin with varying weight percentages of the synthesized flame retardant (e.g., 0%, 5%, 10%, 15%).
-
Melt the epoxy resin at an appropriate temperature (e.g., 120 °C).
-
Add the synthesized flame retardant to the molten epoxy resin and stir until a homogeneous mixture is obtained.
-
Add the stoichiometric amount of the curing agent and continue stirring for a few minutes.
-
Pour the mixture into pre-heated molds of the required dimensions for UL-94 and LOI tests.
-
Cure the samples in a vacuum oven following a standard curing profile (e.g., 2 hours at 150 °C and 1 hour at 180 °C).
-
Perform UL-94 vertical burn tests on the cured samples according to the standard procedure.
-
Determine the Limiting Oxygen Index (LOI) of the samples.
-
Analyze the thermal stability and char formation of the samples using Thermogravimetric Analysis (TGA) under a nitrogen atmosphere.
Data Presentation
The following tables present hypothetical data for the evaluation of the synthesized flame retardant in an epoxy resin matrix.
Table 1: Hypothetical Flame Retardancy Test Results
| Sample ID | Flame Retardant (wt%) | LOI (%) | UL-94 Rating |
| EP-0 | 0 | 21 | Fails |
| EP-FR-5 | 5 | 25 | V-2 |
| EP-FR-10 | 10 | 29 | V-1 |
| EP-FR-15 | 15 | 33 | V-0 |
Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data (Nitrogen Atmosphere)
| Sample ID | T₅% (°C)¹ | Tₘₐₓ (°C)² | Char Yield at 700°C (%) |
| EP-0 | 350 | 380 | 15 |
| EP-FR-5 | 340 | 370 | 20 |
| EP-FR-10 | 330 | 365 | 25 |
| EP-FR-15 | 320 | 360 | 30 |
¹Temperature at 5% weight loss. ²Temperature of maximum decomposition rate.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and evaluation of a novel fire retardant.
Caption: General workflow for fire retardant synthesis and evaluation.
Conclusion
While there is currently no literature on the use of this compound in fire retardant applications, its chemical structure suggests potential as a precursor for novel halogenated organophosphate flame retardants. The theoretical protocols and workflows presented here provide a foundational framework for researchers to explore this possibility. Experimental validation is necessary to determine the actual efficacy and mechanisms of action of any such synthesized compounds. The development of new flame retardants is crucial for enhancing fire safety in a wide range of materials and applications.[5]
References
Application Notes and Protocols for the Derivatization of 1-Chloro-3-ethoxypropan-2-ol in Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3-ethoxypropan-2-ol is a versatile trifunctional building block increasingly utilized in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its combination of a chloride, a hydroxyl group, and an ether moiety allows for a diverse range of chemical modifications, making it a key intermediate in the construction of complex pharmaceutical molecules. This document provides detailed application notes and experimental protocols for the primary derivatization reactions of this compound, focusing on its application in the synthesis of β-blockers and other important pharmaceutical agents. The protocols provided are based on established synthetic methodologies for analogous compounds and are adapted for this specific substrate.
Introduction
This compound (CAS: 4151-98-8) serves as a crucial starting material or intermediate in the pharmaceutical industry.[1] Its chemical structure, featuring a reactive chloromethyl group, a secondary alcohol, and a stable ethoxy ether linkage, allows for sequential and regioselective reactions. The primary derivatization pathways involve nucleophilic substitution at the primary carbon bearing the chlorine atom and reactions at the secondary hydroxyl group. These transformations are fundamental in the synthesis of a variety of APIs, most notably in the class of β-adrenergic receptor antagonists (β-blockers) and certain psychoactive drugs.
This document outlines the two principal derivatization strategies for this compound:
-
O-Alkylation (Etherification): Reaction with phenolic compounds to form aryloxy propanolamine precursors, a common structural motif in β-blockers.
-
N-Alkylation (Amination): Reaction with primary or secondary amines to introduce the amino functionality essential for the pharmacological activity of many APIs.
Derivatization Pathways and Key Intermediates
The derivatization of this compound typically proceeds through one of two main pathways, often in a stepwise manner, to construct the core of the target API.
Caption: Key derivatization pathways of this compound.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: O-Alkylation with Phenols (Williamson Ether Synthesis)
This protocol describes the reaction of this compound with a phenolic compound to form a key intermediate for β-blocker synthesis. This reaction is analogous to the synthesis of 1-chloro-3-phenoxy-2-propanol from phenol and epichlorohydrin.[2]
Caption: Workflow for the O-Alkylation of this compound.
Materials:
-
This compound
-
Substituted or unsubstituted phenol
-
Sodium hydroxide (or other suitable base like potassium carbonate)
-
Solvent (e.g., water, toluene, or a biphasic system)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol (1.0 eq.) and sodium hydroxide (1.1 eq.) in the chosen solvent.
-
Heat the mixture to the desired reaction temperature (typically 80-100 °C).
-
Slowly add this compound (1.0-1.2 eq.) to the reaction mixture.
-
Maintain the reaction at temperature for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
If a biphasic system is not used, add water and an organic solvent for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
| Reactant (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Analogy |
| Phenol | Piperidine HCl (cat.) | Epichlorohydrin (reagent & solvent) | 100 | 6 | 62.5 | [2] |
| 1-Naphthol | KOH | DMSO | Room Temp. | 6 | 95 (for epoxide) | [3] |
| 4-Substituted Phenols | N/A | Epichlorohydrin | N/A | N/A | N/A | [4] |
Table 1: Representative Reaction Conditions and Yields for O-Alkylation of Analogous Chlorohydrins.
Protocol 2: N-Alkylation with Amines
This protocol details the reaction of this compound with a primary or secondary amine. This is a key step in the synthesis of many APIs where a linker connects an aromatic moiety to an amino group. The synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol from epichlorohydrin and piperidine provides a relevant analogy.[5]
Caption: Workflow for the N-Alkylation of this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., isopropylamine, piperidine)
-
Solvent (optional, e.g., ethanol, isopropanol, or neat)
-
Aqueous base for work-up (e.g., sodium bicarbonate, sodium carbonate)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a sealed reaction vessel, combine this compound (1.0 eq.) with the amine (2.0-5.0 eq.). The reaction can be run neat or in a suitable solvent.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, remove the excess amine and solvent by rotary evaporation.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove any hydrochloride salt formed.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
| Amine | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Analogy |
| Piperidine | N/A (from epichlorohydrin) | Room Temp. | N/A | High | [5] |
| Isopropylamine | N/A (from epoxide) | Reflux | 24 | 90 | [3] |
Table 2: Representative Reaction Conditions and Yields for N-Alkylation of Analogous Epoxides.
Application in API Synthesis: Viloxazine and Propranolol Analogues
The derivatization of this compound is central to the synthesis of APIs like Viloxazine and analogues of Propranolol.
-
Viloxazine Synthesis: The synthesis of Viloxazine involves the reaction of 2-ethoxyphenol with an equivalent of this compound (or more commonly, epichlorohydrin which forms a similar intermediate in situ) to form 1-(2-ethoxyphenoxy)-3-chloropropan-2-ol.[6][7] This intermediate is then cyclized with an appropriate amine to form the morpholine ring structure of Viloxazine.
-
Propranolol Analogue Synthesis: The classical synthesis of Propranolol involves the reaction of 1-naphthol with epichlorohydrin to produce a glycidyl ether intermediate.[3][8] This intermediate is then reacted with isopropylamine. A similar synthetic strategy can be employed using this compound as a precursor to build the 3-alkoxy-1-aminopropan-2-ol scaffold characteristic of this class of β-blockers.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of APIs. The O-alkylation and N-alkylation reactions described in these application notes provide robust and adaptable methods for the construction of key pharmaceutical intermediates. The provided protocols, based on well-established chemical transformations, offer a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 7. CA2992219A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 8. jmedchem.com [jmedchem.com]
- 9. 1-Chloro-3-ethoxy-2-propanol | C5H11ClO2 | CID 547683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloro-3-ethoxypropan-2-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 1-Chloro-3-ethoxypropan-2-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: What are the most common impurities in crude this compound synthesized from epichlorohydrin and ethanol?
Common impurities include unreacted starting materials such as epichlorohydrin and ethanol, as well as side-products like 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol.[1][2] The formation of these byproducts can occur if the reaction conditions are not carefully controlled.
Q2: My distilled this compound is discolored. What could be the cause and how can I fix it?
Discoloration, often a yellow or brown tint, can indicate thermal decomposition of the product during distillation.[3] this compound is a thermally sensitive compound. To mitigate this, it is crucial to perform the distillation under reduced pressure to lower the boiling point. Ensure your distillation apparatus is clean and free of any acidic or basic residues that could catalyze decomposition. If discoloration persists, a subsequent purification step like flash column chromatography may be necessary.
Q3: I am observing a lower than expected yield after purification. What are the potential reasons?
Low yield can result from several factors:
-
Incomplete reaction: Ensure the initial synthesis has gone to completion by monitoring with techniques like TLC or GC-MS.
-
Loss during workup: Minimize the number of aqueous washes and extractions to prevent loss of the water-soluble product.
-
Decomposition during distillation: As mentioned in Q2, use the lowest possible pressure for distillation.
-
Inefficient chromatographic separation: If using column chromatography, ensure the chosen solvent system provides good separation from impurities to avoid collecting mixed fractions.
Q4: During column chromatography, my product is co-eluting with an impurity. How can I improve the separation?
Co-elution suggests that the polarity of your eluent system is not optimal for separating the desired product from the impurity. To improve separation:
-
Optimize the solvent system: Use TLC to test various solvent systems with different polarities. A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate.[4] For this compound, a less polar solvent system may be required to achieve better separation.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.[5]
-
Check for column overloading: Overloading the column can lead to poor separation. Ensure you are not exceeding the recommended sample load for your column size.
Q5: The pressure in my distillation column is fluctuating. What should I do?
Pressure fluctuations during vacuum distillation can be caused by leaks in the system or an unstable vacuum source.[6] Systematically check all joints and connections for leaks. Ensure your vacuum pump is functioning correctly and that the vacuum tubing is not compromised.
Experimental Protocols
Below are detailed methodologies for the primary purification techniques for this compound.
Fractional Distillation under Reduced Pressure
This is the most common method for purifying this compound on a larger scale.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a short fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure.
-
Monitoring: Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
| Parameter | Value |
| Boiling Point | 200.9 ± 20.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
Note: The boiling point will be significantly lower under reduced pressure.
Flash Column Chromatography
This technique is suitable for smaller scale purification or for removing impurities that are difficult to separate by distillation.
Protocol:
-
Column Packing: Select a column of appropriate size and pack it with silica gel 60 as a slurry in the initial, least polar eluent.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.[5]
-
Elution: Begin elution with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient is used.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Silica Gel 60 |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| TLC Visualization | Potassium Permanganate Stain or UV light (if applicable) |
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC is the method of choice.
Protocol:
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and column for separation.[7]
-
Column Selection: Choose a preparative column with the same stationary phase as the analytical column but with larger dimensions.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter it to remove any particulate matter.
-
Injection and Fraction Collection: Inject the sample onto the column and collect the eluting fractions corresponding to the peak of the desired product.
-
Product Recovery: Combine the pure fractions and remove the solvent.
| Parameter | General Conditions |
| Column | C18 or other suitable preparative column |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV or Refractive Index (RI) |
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Purification Issues
References
- 1. EP0561441A1 - Process for the manufacture of epichlorohydrin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Common Distillation Issues [easystill.com]
- 4. Purification [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Optimizing Reaction Conditions for Epichlorohydrin and Ethanol
Welcome to the technical support center for the reaction of epichlorohydrin and ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between epichlorohydrin and ethanol?
The primary product is ethyl glycidyl ether. The reaction typically proceeds in two stages: the initial ring-opening of the epoxide in epichlorohydrin by ethanol to form a chlorohydrin intermediate, followed by a base-catalyzed intramolecular cyclization (dehydrochlorination) to form the final ethyl glycidyl ether product.[1][2]
Q2: What catalysts are effective for this reaction?
Both acid and base catalysis can be employed. Lewis acids like boron trifluoride or stannic chloride can catalyze the initial alcohol addition.[3] However, a more common and often higher-yielding method involves base catalysis, particularly using an alkali metal hydroxide like sodium hydroxide (NaOH) in conjunction with a phase transfer catalyst (PTC).[3][4] Commonly used PTCs include tetra-alkylammonium halides such as tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBAC).[5][6][7]
Q3: I am observing low yields of ethyl glycidyl ether. What are the potential causes and solutions?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time or temperature may be insufficient. Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by techniques like GC or TLC is recommended.[1]
-
Suboptimal Molar Ratios: An incorrect ratio of reactants and catalyst can lead to side reactions or incomplete conversion. An excess of epichlorohydrin is often used.[3][4]
-
Catalyst Inefficiency: The choice and concentration of the catalyst are crucial. For PTC methods, ensure the catalyst is active and used at an appropriate concentration (typically 0.5-1 mol% relative to the alcohol).
-
Hydrolysis of Epichlorohydrin: The presence of excessive water can lead to the hydrolysis of epichlorohydrin to glycerol and other byproducts, especially under basic conditions.[8][9] Using a concentrated NaOH solution (e.g., 50%) and, in some setups, azeotropic removal of water can mitigate this.[4]
-
Polymerization: Epichlorohydrin can undergo polymerization, especially at high temperatures or in the presence of certain impurities.[3][9] Careful temperature control is essential.
Q4: What are the common side products in the epichlorohydrin and ethanol reaction?
Common side products can include:
-
Glycerol and its ethers: Formed from the hydrolysis of epichlorohydrin or the desired product.[9]
-
Polymeric materials: Resulting from the polymerization of epichlorohydrin or its reaction with the product.[3]
-
Unreacted chlorohydrin intermediate: If the dehydrochlorination step is incomplete.
To minimize these, optimize the reaction conditions as described above, particularly by controlling the amount of water and the reaction temperature.
Q5: What analytical methods are suitable for monitoring the reaction and analyzing the product?
Several analytical techniques can be used:
-
Gas Chromatography (GC): Ideal for monitoring the disappearance of starting materials and the appearance of the volatile ethyl glycidyl ether product.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the progress of the reaction.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and identifying impurities.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups of the starting materials and products.
Data Presentation: Reaction Parameter Comparison
The following table summarizes typical reaction parameters for the synthesis of glycidyl ethers from alcohols and epichlorohydrin using phase transfer catalysis, which can be adapted for the reaction with ethanol.
| Parameter | Value/Range | Notes |
| Molar Ratio (Epichlorohydrin:Alcohol) | 2:1 to 10:1 | An excess of epichlorohydrin is generally favored to maximize alcohol conversion and can also serve as a solvent.[4][7] |
| Molar Ratio (NaOH:Alcohol) | 1.5:1 to 4:1 | Sufficient base is required to deprotonate the alcohol and catalyze the final ring-closing step.[6][7] |
| Catalyst | Tetrabutylammonium bromide (TBAB), Triethylbenzylammonium chloride (TEBAC) | Other quaternary ammonium salts are also effective.[3][5][7] |
| Catalyst Loading | ~1 wt% relative to alcohol | |
| Temperature | 40°C - 80°C | The reaction is exothermic, so careful temperature control is necessary to prevent side reactions like polymerization.[4][5][7] |
| Reaction Time | 3 - 12 hours | Reaction progress should be monitored to determine the optimal time.[5][6] |
| Solvent | Solvent-free or n-hexane | Using an excess of epichlorohydrin can eliminate the need for an additional solvent.[4][6] |
Experimental Protocols
Key Experiment: Synthesis of Ethyl Glycidyl Ether via Phase Transfer Catalysis
This protocol is a representative procedure based on common methods for the synthesis of glycidyl ethers from alcohols.
Materials:
-
Ethanol
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethanol (1.0 eq.), epichlorohydrin (5.0 eq.), and tetrabutylammonium bromide (0.01 eq.). The excess epichlorohydrin also acts as the solvent.
-
Initial Reaction: Heat the mixture to 60°C with stirring.
-
Addition of Base: Slowly add a 50% aqueous solution of NaOH (2.0 eq.) dropwise over 1-2 hours, maintaining the reaction temperature at 60-70°C. The reaction is exothermic, so careful control of the addition rate is important.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 70°C for an additional 3-5 hours. Monitor the reaction progress by GC or TLC until the starting alcohol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and deionized water. Separate the organic layer.
-
Washing: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the ethyl acetate and excess epichlorohydrin by rotary evaporation under reduced pressure to yield the crude ethyl glycidyl ether. Further purification can be achieved by vacuum distillation.
Visualizations
Below are diagrams illustrating the reaction pathway and a typical experimental workflow.
Caption: Reaction pathway for the synthesis of ethyl glycidyl ether.
Caption: Experimental workflow for ethyl glycidyl ether synthesis.
References
- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. 2-Ethylhexyl glycidyl ether synthesis - chemicalbook [chemicalbook.com]
- 6. iagi.or.id [iagi.or.id]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. aidic.it [aidic.it]
- 9. Sodium hydroxide react with epichlorohydrin - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
Technical Support Center: Synthesis of 1-Chloro-3-ethoxypropan-2-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 1-Chloro-3-ethoxypropan-2-ol. The primary synthesis route involves the ring-opening of epichlorohydrin with ethanol, a reaction that, while straightforward, is prone to several side reactions that can affect yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the nucleophilic ring-opening reaction of epichlorohydrin with ethanol.[1][2] This reaction can be catalyzed by either an acid or a base. The choice of catalyst significantly impacts the reaction's regioselectivity and the profile of potential side products.
Q2: What are the most common side reactions and byproducts in this synthesis?
The main side reactions include:
-
Regioisomer Formation: Attack of the ethoxide at the more substituted carbon of the epoxide ring results in the formation of the isomeric byproduct, 2-Chloro-3-ethoxypropan-1-ol.[3]
-
Dimerization and Polymerization: The hydroxyl group of the newly formed product can act as a nucleophile and react with another molecule of epichlorohydrin. This is more prevalent when epichlorohydrin is in molar excess.
-
Intramolecular Cyclization: Under basic conditions, the product can undergo an internal S\textsubscript{N}2 reaction, eliminating a chloride ion to form 2-(ethoxymethyl)oxirane.[1]
-
Hydrolysis: If water is present in the reaction mixture, epichlorohydrin can be hydrolyzed to form 3-chloro-1,2-propanediol.[4]
Q3: How do reaction conditions influence the formation of side products?
Reaction conditions are critical for controlling the outcome.
-
Catalyst: Basic catalysts (e.g., sodium ethoxide) strongly favor the desired S\textsubscript{N}2 attack at the less sterically hindered primary carbon of the epoxide, maximizing the yield of this compound.[3] Acidic catalysts can protonate the epoxide oxygen, leading to a reaction with more S\textsubscript{N}1 character, which allows for attack at the more substituted secondary carbon, increasing the formation of the undesired regioisomer.
-
Temperature: Higher temperatures can increase the rate of side reactions, particularly polymerization and intramolecular cyclization. It is generally advisable to conduct the initial reaction at a controlled, moderate temperature.
-
Stoichiometry: Using a molar excess of ethanol relative to epichlorohydrin minimizes the chance of the product reacting with unreacted epichlorohydrin, thus reducing the formation of dimers and oligomers.
Q4: My product yield is consistently low. What are the likely causes?
Low yields can typically be attributed to one or more of the following factors:
-
Suboptimal Catalyst: Using an acid catalyst or a weak base can lead to a mixture of products, making purification difficult and lowering the isolated yield of the desired isomer.
-
Incorrect Stoichiometry: An excess of epichlorohydrin will favor the formation of higher molecular weight byproducts.
-
Reaction Temperature: Excessively high temperatures can promote side reactions.
-
Loss During Workup: The product has some water solubility. Care must be taken during aqueous extraction steps to avoid significant product loss.
Q5: I have identified an isomeric impurity by NMR/GC-MS. How can I minimize its formation?
The primary isomeric impurity is 2-Chloro-3-ethoxypropan-1-ol. Its formation is a result of non-regioselective ring-opening. To minimize it, ensure the reaction proceeds via a strict S\textsubscript{N}2 mechanism. This is best achieved by using a strong base as a catalyst, such as sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) or sodium hydroxide.[3] These conditions promote nucleophilic attack at the sterically less hindered carbon atom of the epichlorohydrin ring.
Troubleshooting Guide
| Problem Encountered | Likely Cause(s) | Recommended Solution(s) |
| High level of 2-Chloro-3-ethoxypropan-1-ol isomer | Acid-catalyzed or uncatalyzed reaction conditions promoting non-regioselective ring-opening. | Switch to a base-catalyzed system (e.g., NaOEt, NaOH, KOH). Maintain a low to moderate reaction temperature (e.g., 50-60°C) to ensure kinetic control. |
| Presence of high molecular weight species (oligomers) | Molar excess of epichlorohydrin; product reacting with starting material. | Use a significant molar excess of the nucleophile (ethanol). Add epichlorohydrin dropwise to the ethanol solution to maintain a low instantaneous concentration of the epoxide. |
| Formation of 2-(ethoxymethyl)oxirane during workup | Residual base and/or high temperatures during distillation causing intramolecular cyclization (HCl elimination).[1] | Carefully neutralize the reaction mixture to a pH of ~7 before purification. Use vacuum distillation to reduce the boiling point and minimize thermal stress on the product. |
| Contamination with 3-chloro-1,2-propanediol | Presence of water in the ethanol, solvent, or reaction vessel. | Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. Store reactants over molecular sieves if necessary. |
Data Presentation
Table 1: Impact of Catalysis on Reaction Outcome
| Catalyst Type | Primary Mechanism | Regioselectivity (Attack Position) | Major Product | Key Side Products to Monitor |
| Basic (e.g., NaOEt) | S\textsubscript{N}2 | High selectivity for the less substituted carbon (C3).[3] | This compound | 2-(ethoxymethyl)oxirane (if heated with base) |
| Acidic (e.g., H₂SO₄) | Mixed S\textsubscript{N}1/S\textsubscript{N}2 | Poor selectivity; significant attack at the more substituted carbon (C2).[3] | Mixture of regioisomers | 2-Chloro-3-ethoxypropan-1-ol, oligomers |
| None (Thermal) | S\textsubscript{N}2 | Moderate selectivity for the less substituted carbon (C3). | This compound | 2-Chloro-3-ethoxypropan-1-ol (significant amounts) |
Experimental Protocols
Key Experiment: Base-Catalyzed Synthesis of this compound
This protocol is designed to maximize the yield of the desired product by favoring a highly regioselective S\textsubscript{N}2 reaction.
Materials:
-
Epichlorohydrin (1.0 mol, 92.5 g)
-
Anhydrous Ethanol (3.0 mol, 138.2 g, 175 mL)
-
Sodium Hydroxide (1.1 mol, 44.0 g)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the sodium hydroxide in anhydrous ethanol. The dissolution is exothermic; allow the resulting sodium ethoxide solution to cool to room temperature.
-
Addition of Epichlorohydrin: Add the epichlorohydrin to the dropping funnel. Add the epichlorohydrin dropwise to the stirred sodium ethoxide solution over a period of 60-90 minutes. Maintain the reaction temperature below 50°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 60°C and maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. A precipitate of sodium chloride will have formed. Filter the mixture to remove the salt.
-
Solvent Removal: Remove the excess ethanol from the filtrate using a rotary evaporator.
-
Extraction: Dissolve the remaining residue in 150 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous phase three times with 75 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Safety Precautions: Epichlorohydrin is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, lab coat, safety goggles) in a well-ventilated fume hood. The reaction with sodium hydroxide in ethanol is exothermic and generates a strong base.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound and key side reactions.
Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis.
References
preventing polymerization during 1-Chloro-3-ethoxypropan-2-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during the synthesis of 1-Chloro-3-ethoxypropan-2-ol.
Troubleshooting Guide
Issue 1: Reaction mixture becomes viscous or solidifies, indicating polymerization.
-
Question: My reaction mixture has become thick and difficult to stir, or has solidified completely. What is causing this and how can I prevent it?
-
Answer: This is a classic sign of polymerization of the starting material, epichlorohydrin. Epichlorohydrin is susceptible to both acid and base-catalyzed ring-opening polymerization. This can be triggered by impurities, incorrect reaction temperatures, or inappropriate catalyst concentrations.
Immediate Actions:
-
If safe to do so, immediately cool the reaction vessel in an ice bath to slow down the polymerization.
-
If the reaction is still stirrable, add a polymerization inhibitor (see table below for options).
Preventative Measures for Future Experiments:
-
Reagent Purity: Use freshly distilled epichlorohydrin and high-purity ethanol. Impurities can initiate polymerization.
-
Temperature Control: Maintain a consistent and optimal reaction temperature. Overheating can significantly accelerate polymerization.[1]
-
Inhibitor Addition: Incorporate a polymerization inhibitor into your reaction mixture. Phenolic compounds like butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) are effective radical scavengers that can prevent unwanted polymerization.[2][3][4]
-
Controlled Reagent Addition: Add the catalyst or one of the reactants slowly to the reaction mixture to control the reaction rate and heat generation.
-
Issue 2: Low yield of this compound with significant high-molecular-weight residue.
-
Question: My final product yield is low, and I have a significant amount of a sticky, non-volatile residue after distillation. How can I improve my yield and reduce byproducts?
-
Answer: This indicates that a portion of your starting material has polymerized, reducing the amount available for the desired reaction. The high-molecular-weight residue is likely poly(epichlorohydrin).
Troubleshooting Steps:
-
Review Reaction Conditions: Compare your reaction temperature and catalyst concentration to the recommended parameters in the table below. Even small deviations can favor polymerization.
-
Analyze the Byproduct: If possible, use analytical techniques such as Gel Permeation Chromatography (GPC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence and characteristics of the polymer.
-
Optimize Catalyst Concentration: The concentration of the acid or base catalyst is critical. Too high a concentration can promote polymerization over the desired etherification.
-
Implement Preventative Measures: Strictly follow the preventative measures outlined in Issue 1, particularly the use of high-purity reagents and the addition of a polymerization inhibitor.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of polymerization during the synthesis of this compound?
-
A1: The primary cause of polymerization is the ring-opening polymerization of the reactant, epichlorohydrin. This can occur through either a cationic mechanism (initiated by acids or Lewis acids) or an anionic mechanism (initiated by bases). The strained epoxide ring of epichlorohydrin makes it susceptible to nucleophilic attack, which can be initiated by impurities or the catalyst itself, leading to a chain reaction.
-
Q2: What are suitable polymerization inhibitors for this reaction, and at what concentration should they be used?
-
A2: Phenolic antioxidants are commonly used as inhibitors in epoxide reactions. Butylated hydroxytoluene (BHT) and 4-methoxyphenol (MEHQ) are effective choices.[2][3][4] A typical concentration range is 100-500 ppm relative to the epichlorohydrin. It's crucial to perform small-scale optimization to determine the ideal concentration for your specific reaction conditions.
-
Q3: How can I purify this compound if polymerization has occurred?
-
A3: Vacuum distillation is the most effective method for separating the desired product from polymeric byproducts. This compound is a volatile liquid, while the polymer is typically a non-volatile residue. Ensure your vacuum is sufficiently low to allow for distillation at a temperature that does not cause degradation of the product.
-
Q4: Can the choice of catalyst influence the rate of polymerization?
-
A4: Absolutely. The type and concentration of the catalyst are critical factors. Strong acids or bases at high concentrations are more likely to induce rapid polymerization. Using a milder catalyst or a lower concentration can help to favor the desired reaction pathway. It is important to carefully control the stoichiometry of the catalyst.
Data Presentation
Table 1: Recommended Reaction Parameters to Minimize Polymerization
| Parameter | Recommended Condition | Rationale |
| Epichlorohydrin Purity | >99%, freshly distilled | Removes impurities that can initiate polymerization. |
| Ethanol Purity | Anhydrous, >99.5% | Water can participate in side reactions. |
| Reaction Temperature | 40-60°C | Balances reaction rate with minimizing polymerization.[5] |
| Catalyst | Lewis acid (e.g., SnCl₄) or base (e.g., NaOH) | Catalyst choice depends on the specific protocol. |
| Catalyst Concentration | 0.1-1.0 mol% relative to epichlorohydrin | Higher concentrations can significantly increase polymerization. |
| Inhibitor | BHT or 4-methoxyphenol | Scavenges free radicals that can initiate polymerization.[2][3][4] |
| Inhibitor Concentration | 100-500 ppm relative to epichlorohydrin | Effective at low concentrations to prevent polymerization without significantly impacting the main reaction. |
Experimental Protocols
Key Experiment: Synthesis of this compound with Polymerization Inhibition
Objective: To synthesize this compound while minimizing the formation of poly(epichlorohydrin).
Materials:
-
Epichlorohydrin (freshly distilled, >99%)
-
Anhydrous ethanol (>99.5%)
-
Tin(IV) chloride (SnCl₄) or Sodium Hydroxide (NaOH) as catalyst
-
Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Reagent Preparation: In the dropping funnel, prepare a solution of epichlorohydrin and the chosen inhibitor (BHT or MEHQ, ~200 ppm).
-
Initial Charge: To the reaction flask, add anhydrous ethanol and the catalyst (e.g., a catalytic amount of SnCl₄).
-
Controlled Addition: Begin stirring and slowly add the epichlorohydrin solution from the dropping funnel to the ethanol solution over a period of 1-2 hours. Maintain the reaction temperature between 40-50°C using a controlled heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound. Collect the fraction at the appropriate boiling point and pressure, leaving any high-molecular-weight polymer residue behind.
Visualizations
Caption: Synthesis of this compound.
Caption: Undesired polymerization of epichlorohydrin.
Caption: Troubleshooting workflow for polymerization issues.
References
how to minimize diol impurity in halohydrin synthesis
Welcome to the Technical Support Center for Halohydrin Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols. Here you will find answers to frequently asked questions and detailed guides to minimize common impurities, particularly diols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diol impurity in my halohydrin synthesis?
A1: The formation of a diol impurity is most often the result of the hydrolysis of an epoxide intermediate. The intended halohydrin product can cyclize to form an epoxide, particularly under basic conditions. This epoxide is then susceptible to ring-opening by water to yield a vicinal diol. Acidic conditions can also catalyze the hydrolysis of the epoxide. Therefore, careful control of the reaction pH is critical to prevent this side reaction.
Q2: How does the choice of halogenating agent affect the formation of diol byproducts?
A2: The choice of halogenating agent can significantly impact the purity of your halohydrin. While molecular halogens like bromine (Br₂) and chlorine (Cl₂) are effective, they can sometimes lead to an increase in side reactions. N-halosuccinimides (NBS for bromination, NCS for chlorination) are often preferred as they provide a low, steady concentration of the halogen in the reaction mixture.[1][2][3] This controlled release can lead to a cleaner reaction with fewer byproducts, including the diol.[1][3][4]
Q3: Can the solvent system be optimized to minimize diol formation?
A3: Absolutely. The solvent system plays a crucial role. For the primary reaction of converting an alkene to a halohydrin, it is essential to use a nucleophilic solvent like water in sufficient excess to outcompete the halide ion in attacking the intermediate halonium ion.[5] Common solvent systems include mixtures of water with co-solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or acetonitrile to ensure the solubility of the alkene. The choice of co-solvent can influence the reaction rate and selectivity, and empirical optimization for your specific substrate is recommended.
Troubleshooting Guides
Issue 1: High Levels of Diol Impurity Detected
Root Cause Analysis:
High concentrations of diol impurity are typically indicative of undesired epoxide formation and subsequent hydrolysis. The workflow below outlines the mechanism and contributing factors.
Corrective Actions:
-
pH Control: Maintain the reaction pH in a neutral to slightly acidic range (pH 5-7). This can be achieved by using a buffered solvent system or by avoiding the use of strong bases during the reaction and work-up. The presence of a base promotes the deprotonation of the halohydrin's hydroxyl group, facilitating the intramolecular SN2 reaction that forms the epoxide.[4]
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of side reactions, including epoxide formation and hydrolysis.
-
Choice of Halogenating Agent: Consider using an N-halosuccinimide (NBS or NCS) instead of the corresponding molecular halogen. The slow release of the halogen can lead to a more controlled reaction.[1][3][4]
Quantitative Impact of Reaction Parameters:
While the optimal conditions are substrate-dependent, the following table summarizes the general effects of key parameters on the selectivity of halohydrin synthesis.
| Parameter | Condition to Minimize Diol | Rationale |
| pH | Neutral to slightly acidic (pH 5-7) | Reduces the rate of base-catalyzed epoxide formation and acid-catalyzed epoxide hydrolysis.[6] |
| Temperature | Low to moderate (0-25 °C) | Minimizes the rate of side reactions. |
| Halogenating Agent | N-halosuccinimide (NBS, NCS) | Provides a slow, controlled release of the halogen, often resulting in a cleaner reaction.[1][3][4] |
| Solvent | High concentration of water | Ensures water acts as the primary nucleophile to form the halohydrin.[5] |
Issue 2: Difficulty in Separating Halohydrin from Diol Impurity
Root Cause Analysis:
Halohydrins and their corresponding diols often have similar polarities, which can make their separation challenging, especially on a large scale.
Purification Strategies:
-
Liquid-Liquid Extraction (LLE): This is a primary method for initial purification.[7][8][9][10][11] Due to the presence of two hydroxyl groups, diols are generally more polar and have higher water solubility than the corresponding halohydrins. This difference in polarity can be exploited during the work-up.
-
Experimental Protocol for LLE:
-
After the reaction is complete, neutralize the reaction mixture to a pH of ~7.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. The halohydrin will preferentially partition into the organic layer, while a significant portion of the more polar diol will remain in the aqueous layer.
-
Repeat the extraction of the aqueous layer 2-3 times to maximize the recovery of the halohydrin.
-
Combine the organic extracts and wash with a saturated sodium chloride solution (brine) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Column Chromatography: For high-purity requirements, silica gel column chromatography is an effective method for separating halohydrins from diols.[12]
-
General Protocol for Column Chromatography:
-
Choose an appropriate solvent system. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. The less polar halohydrin will elute before the more polar diol.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure halohydrin.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Visualization of Purification Workflow:
Detailed Experimental Protocol: Synthesis of 2-Bromo-1-phenylethanol with Minimized Diol Impurity
This protocol is provided as a general guideline and may require optimization for different substrates.
Materials:
-
Styrene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1 equivalent) in a 1:1 mixture of DMSO and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 equivalents) in small portions over 30 minutes, ensuring the temperature remains below 5 °C. The use of NBS provides a controlled source of bromine, minimizing side reactions.[1][3][4]
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution until the pH is neutral (~7).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-phenylethanol.
-
If necessary, purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chadsprep.com [chadsprep.com]
- 4. Halohydrin - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Halide effects in the hydrolysis reactions of (+/-)-7beta, 8alpha-dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo- [a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. openaccesspub.org [openaccesspub.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Preparation of 1-Chloro-3-ethoxypropan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-3-ethoxypropan-2-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound from epichlorohydrin and ethanol.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors. The most common culprits include:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate catalyst activity.
-
Side Reactions: Several side reactions can compete with the desired ring-opening of epichlorohydrin, reducing the yield of the target product. These include the polymerization of epichlorohydrin, hydrolysis of epichlorohydrin to 3-chloro-1,2-propanediol if water is present, and the formation of the isomeric byproduct, 2-Chloro-1-ethoxypropan-2-ol.
-
Suboptimal Reaction Conditions: The choice of catalyst (acidic vs. basic), reaction temperature, and molar ratio of reactants significantly impacts the reaction's efficiency and selectivity.
-
Product Loss During Workup and Purification: The product may be lost during extraction, washing, or distillation steps.
To troubleshoot, it is recommended to first analyze the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine if the starting material is consumed and to identify any major byproducts.
Q2: I observe the formation of a viscous, polymeric material in my reaction flask. How can I prevent this?
The formation of a polymer is a common side reaction, especially under certain catalytic conditions. Epichlorohydrin can polymerize via cationic or anionic mechanisms.
Troubleshooting Steps:
-
Control Temperature: High temperatures can promote polymerization. Running the reaction at a lower temperature may reduce the rate of polymerization.
-
Optimize Catalyst Concentration: The concentration of the catalyst can influence the rate of polymerization. If using a Lewis acid catalyst, for example, a lower concentration might be sufficient to catalyze the desired reaction without promoting excessive polymerization.
-
Slow Addition of Reagents: Adding one of the reactants (e.g., epichlorohydrin) dropwise to the reaction mixture can help to maintain a low concentration of the reactive species and minimize polymerization.
Q3: My final product seems to be a mixture of isomers. How can I improve the regioselectivity of the reaction?
The ring-opening of epichlorohydrin with an alcohol can result in two isomeric products: the desired this compound (attack at the less substituted carbon) and 2-Chloro-1-ethoxypropan-2-ol (attack at the more substituted carbon). The regioselectivity is highly dependent on the reaction conditions.
-
Basic or Nucleophilic Conditions: In general, basic or nucleophilic conditions (e.g., using sodium ethoxide or a non-acidic catalyst) favor an SN2-type attack at the sterically less hindered primary carbon, leading to a higher yield of this compound.
-
Acidic Conditions: Acidic catalysts protonate the epoxide oxygen, and the subsequent nucleophilic attack can have more SN1 character, leading to a greater proportion of the isomer resulting from attack at the more substituted secondary carbon.
To favor the desired isomer, consider using a base-catalyzed approach or a catalyst known to promote high regioselectivity for attack at the primary carbon.
Q4: I suspect water contamination in my reagents or solvent. What effect will this have on my reaction?
Water can act as a competing nucleophile, leading to the hydrolysis of epichlorohydrin to form 3-chloro-1,2-propanediol.[1] This side reaction consumes the starting material and reduces the yield of the desired product.
Preventative Measures:
-
Use Anhydrous Reagents and Solvents: Ensure that the ethanol and any other solvents used are anhydrous.
-
Dry Glassware: Thoroughly dry all glassware in an oven before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of chlorohydrin products from the reaction of epichlorohydrin with alcohols. While specific data for the ethanol reaction is sparse in the literature, these tables provide general trends observed in similar systems.
Table 1: Effect of Temperature on Product Yield
| Entry | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenol | Piperidine HCl | 100 | 6 | 62.5 | [2] |
| 2 | Methanol | Sn-Beta | 80 | 4 | >99 | |
| 3 | Methanol | Sn-Beta | 60 | 8 | ~80 |
Note: The data for methanol is inferred from kinetic studies and general principles of reaction kinetics, where higher temperatures generally lead to faster reaction rates and potentially higher conversion within a given time, but may also increase side reactions.
Table 2: Effect of Reaction Time on Product Yield
| Entry | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 1-chloro-3-methoxypropan-2-ol | Triethylamine | 80 | 24 | ~40 | [3] |
| 2 | 1-chloro-3-methoxypropan-2-ol | Triethylamine | 80 | 72 | ~60 | [3] |
| 3 | 1-chloro-3-methoxypropan-2-ol | Triethylamine | 80 | 168 | ~85 | [3] |
Note: This data is for a related reaction but illustrates the general trend of increasing yield with longer reaction times, up to a certain point where the reaction reaches completion or side reactions become more significant.
Experimental Protocols
1. General Synthesis of this compound (Acid-Catalyzed)
This protocol is a general procedure and may require optimization.
-
Materials:
-
Epichlorohydrin (1.0 eq)
-
Anhydrous Ethanol (10 eq, as solvent and reactant)
-
Lewis Acid Catalyst (e.g., Sn-Beta, 0.1 mol%)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol and the catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Slowly add epichlorohydrin to the stirred mixture over a period of 1 hour.
-
Monitor the reaction progress using TLC (see protocol below).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
Evaporate the excess ethanol under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
2. Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization:
-
UV Light: If the compounds are UV-active, they will appear as dark spots on a fluorescent background under a UV lamp (254 nm).[4]
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. The compounds will appear as brown spots.[4]
-
Potassium Permanganate Stain: Prepare a solution of potassium permanganate in water. Dip the TLC plate into the solution. The product, being an alcohol, will react and appear as a yellow-brown spot on a purple background.[5]
-
p-Anisaldehyde Stain: This stain is sensitive to most functional groups and can be used for visualization after heating the plate.[6]
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for identifying and quantifying the product and any byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis: The product, this compound, will have a characteristic mass spectrum. The molecular ion peak may be weak or absent, but characteristic fragment ions can be used for identification.[7][8]
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural confirmation of the final product and identification of isomers.
-
Sample Preparation: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃).
-
Expected ¹H NMR Chemical Shifts for this compound (approximate, in ppm):
-
~1.2 (t, 3H, -OCH₂CH ₃)
-
~2.5-3.0 (br s, 1H, -OH )
-
~3.5-3.7 (m, 4H, -CH ₂Cl and -OCH ₂CH₃)
-
~3.9-4.1 (m, 1H, -CH (OH)-)
-
-
Expected ¹³C NMR Chemical Shifts for this compound (approximate, in ppm):
-
~15 (-O-CH₂-C H₃)
-
~46 (-C H₂-Cl)
-
~66 (-O-C H₂-CH₃)
-
~70 (-C H(OH)-)
-
~72 (-CH(OH)-C H₂-O-)
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-Chloro-3-ethoxy-2-propanol | C5H11ClO2 | CID 547683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted Epichlorohydrin
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing residual epichlorohydrin (ECH) from reaction mixtures. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs) - General
Q1: Why is it crucial to remove unreacted epichlorohydrin?
A1: Complete removal of unreacted epichlorohydrin is critical for several reasons. ECH is toxic and classified as a probable human carcinogen, making its presence in a final product, especially for pharmaceutical applications, highly undesirable.[1][2] Furthermore, residual ECH can interfere with subsequent reaction steps, affect the polymerization process in resin synthesis, and compromise the purity and stability of the final compound.[3]
Q2: What are the primary methods for removing unreacted epichlorohydrin?
A2: The most common methods employed for removing unreacted ECH from a reaction mixture include:
-
Distillation: Effective for separating volatile ECH from less volatile products. This can be performed at atmospheric pressure, under reduced pressure, or as an azeotropic distillation with water.[4][5][6]
-
Solvent Extraction: A liquid-liquid extraction technique used to selectively transfer ECH from the reaction mixture into an immiscible solvent.[7][8]
-
Chemical Quenching/Conversion: Involves reacting the residual ECH with a chemical agent, such as an alkali metal sulfite, to convert it into a more easily removable or benign substance.[1]
-
Adsorption: Utilizes solid adsorbents to bind ECH from a liquid phase, a technique often explored for wastewater treatment but adaptable for reaction workups.[9][10][11]
Q3: How do I choose the best removal method for my experiment?
A3: The choice of method depends on several factors:
-
Scale of the reaction: Distillation is suitable for both lab-scale and industrial production.[6][7]
-
Properties of the desired product: If your product is heat-sensitive, methods like vacuum distillation at lower temperatures or solvent extraction are preferable.[12]
-
Solubility characteristics: The solubility of your product and ECH in different solvents will determine the feasibility and efficiency of liquid-liquid extraction.[7]
-
Required purity level: For achieving very low residual ECH levels (ppm), a combination of methods, such as distillation followed by a chemical treatment, might be necessary.[1][12]
Method 1: Distillation
Distillation separates components based on differences in their boiling points. Since epichlorohydrin (boiling point: 116-117°C) is relatively volatile, it can often be distilled away from higher-boiling-point products.[13]
Troubleshooting Guide: Distillation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation Efficiency | - Insufficient difference in boiling points between ECH and the product.- Column flooding or channeling.- Incorrect pressure or temperature settings. | - Use a fractionating column with a higher number of theoretical plates.- For heat-sensitive compounds, perform distillation under reduced pressure to lower the boiling point of ECH.[4]- Consider azeotropic distillation with water, which forms a heterogeneous azeotrope with ECH at 89.7°C.[14] |
| Product Degradation | - The distillation temperature is too high for the stability of the desired compound. | - Use vacuum distillation to reduce the required temperature.[1][4]- Minimize the residence time of the mixture in the heated flask by using techniques like wiped-film evaporation for continuous processes.[15] |
| Foaming | - Presence of surfactants or high concentration of salts.- Excessive heating rate. | - Add an anti-foaming agent.- Reduce the heating rate and ensure smooth boiling.- Ensure the appropriate amount of water is used if performing steam distillation, as too much can cause frothing.[4] |
| Low Yield of ECH in Distillate | - Inefficient condensation. | - Ensure the condenser is adequately cooled, potentially using an ice-salt mixture to cool the receiver to -5°C or below for maximum recovery.[4] |
Quantitative Data: Distillation Methods
| Parameter | Simple Distillation | Fractional Distillation | Vacuum Distillation |
| ECH Boiling Point | ~116-117°C (at 1 atm)[13] | ~116-117°C (at 1 atm)[13] | 30-32°C (at 10 mm Hg)[4] |
| Typical Pressure | Atmospheric | Atmospheric | 10-50 mm Hg[4] |
| Best For | Large boiling point differences (>25°C) | Small boiling point differences | Heat-sensitive compounds[12] |
| Final ECH Level | Moderate | Low | Very Low (<10 ppm achievable)[12] |
Experimental Protocol: Vacuum Distillation
This protocol describes a general procedure for removing epichlorohydrin under reduced pressure.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a fractionating column (optional but recommended for better separation), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the crude reaction mixture into the round-bottom flask. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system, ensuring there are no leaks. Lower the pressure to the desired level (e.g., 10-50 mm Hg).[4]
-
Heating: Begin heating the mixture gently using a water bath or heating mantle.[4] The temperature should be raised gradually.
-
Collecting Fractions: Collect the initial distillate, which will be rich in epichlorohydrin. The collection temperature will depend on the pressure; for example, ECH boils at 30-32°C at 10 mm Hg.[4]
-
Monitoring: Monitor the temperature at the head of the column and the pressure throughout the process. A sharp rise in temperature after the ECH fraction has been collected indicates that a higher-boiling-point component is beginning to distill.
-
Completion: Once the ECH has been removed, stop the heating, allow the system to cool, and then slowly and carefully release the vacuum before disassembling the apparatus.
-
Analysis: Analyze the remaining product for residual ECH content using an appropriate method like GC-MS to confirm removal to the desired level.[16][17]
Workflow Diagram: Vacuum Distillation
Caption: Workflow for removing epichlorohydrin via vacuum distillation.
Method 2: Solvent Extraction
Liquid-liquid extraction is a separation technique that relies on the differential solubility of a compound in two immiscible liquids.[7] ECH can be extracted from an aqueous reaction mixture using a suitable organic solvent.
Troubleshooting Guide: Solvent Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.- Presence of surfactants or fine solid particles. | - Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- If persistent, filter the mixture through a pad of celite. |
| Poor Extraction Efficiency | - Incorrect solvent choice.- Insufficient volume of extraction solvent.- pH of the aqueous phase is not optimal. | - Select a solvent in which ECH has high solubility and is immiscible with the reaction mixture (e.g., ethyl acetate, dichloromethane).[7]- Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.- Adjust the pH of the aqueous layer to maximize the partitioning of your desired compound into one phase and ECH into the other. |
| Product Loss | - The desired product has some solubility in the extraction solvent. | - Back-extract the organic layer with a fresh portion of the original solvent (e.g., water) to recover any co-extracted product.- Choose a more selective extraction solvent. |
Quantitative Data: Solvent Extraction
| Solvent | Density (g/mL) | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 1.33 | 39.6 | - Higher density than water (forms bottom layer).- Highly effective but has environmental and health concerns.[7] |
| Ethyl Acetate | 0.902 | 77.1 | - Lower density than water (forms top layer).- Generally considered a "greener" solvent than DCM.[7] |
| Allyl Chloride | 0.938 | 45 | - Can be used as a solvent in processes where it is also a reactant or byproduct.[5] |
Experimental Protocol: Liquid-Liquid Extraction
This protocol outlines a standard procedure for extracting epichlorohydrin from an aqueous mixture.
-
Preparation: Transfer the aqueous reaction mixture containing ECH to a separatory funnel of appropriate size.
-
Add Solvent: Add a measured volume of a suitable, immiscible organic solvent (e.g., ethyl acetate). The volume is typically 1/3 to 1/2 of the aqueous phase volume for the first extraction.
-
Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel several times to mix the layers. Periodically vent the funnel by opening the stopcock to release any pressure buildup.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.[7]
-
Draining Layers: Carefully drain the lower layer. If using a solvent denser than water like DCM, this will be your organic extract. If using a solvent less dense than water like ethyl acetate, the aqueous layer is drained first.
-
Repeat Extraction: Transfer the aqueous layer back into the separatory funnel and repeat the extraction process 2-3 times with fresh portions of the organic solvent to maximize recovery.
-
Combine and Dry: Combine all the organic extracts. Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the extract under reduced pressure using a rotary evaporator to isolate the epichlorohydrin. The purified product remains in the aqueous phase (or vice versa, depending on solubility).
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for removing epichlorohydrin via liquid-liquid extraction.
References
- 1. US4924013A - Process for the reduction of free epichlorohydrin in epoxy compounds - Google Patents [patents.google.com]
- 2. A Step-by-Step Guide to Epichlorohydrin (ECH) Production and Use [chemanalyst.com]
- 3. WO2008101866A2 - Process for manufacturing epichlorohydrin - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3799948A - Process for preparing pure epichlorohydrin by extraction with a polyhydric alcohol - Google Patents [patents.google.com]
- 6. eurochemengineering.com [eurochemengineering.com]
- 7. Separation method of epichlorohydrin - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Adsorption properties of cross-linked cellulose-epichlorohydrin polymers in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epichlorohydrin cross-linked chitosan for adsorption of reactive red 2 dye: Optimization and adsorption mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US4395542A - Process for removing trace amounts of epichlorohydrin from heat sensitive glycidyl products - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. research.tudelft.nl [research.tudelft.nl]
- 15. atlantis-press.com [atlantis-press.com]
- 16. academic.oup.com [academic.oup.com]
- 17. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Synthesis of 1-Chloro-3-ethoxypropan-2-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Chloro-3-ethoxypropan-2-ol, a key intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature control.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound. What are the likely causes related to temperature?
-
Answer: Low yield is a common problem that can often be traced back to improper temperature control.
-
Insufficient Temperature: The reaction between epichlorohydrin and ethanol may proceed too slowly at very low temperatures, leading to incomplete conversion. A gradual increase in temperature might be necessary to drive the reaction to completion.
-
Excessive Temperature: High temperatures can lead to the formation of unwanted byproducts and polymerization of epichlorohydrin, significantly reducing the yield of the desired product. For base-catalyzed reactions, maintaining a temperature range of 10-25°C is recommended to improve yield and purity. In some acid-catalyzed syntheses of similar compounds, temperatures as high as 100°C have been used, but this requires careful control to prevent side reactions.[1][2]
-
Poor Heat Distribution: Uneven heating of the reaction mixture can create localized hot spots where side reactions and polymerization can occur. Ensure efficient stirring and uniform heating of the reaction vessel.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. How can I minimize their formation?
-
Answer: The formation of impurities is often linked to reaction temperature and the type of catalyst used.
-
High Temperature Byproducts: Elevated temperatures can promote the formation of diols and polymeric materials.[3] Careful temperature management is crucial. For instance, in related reactions, temperatures above 65°C have been noted to cause undesirable side reactions.
-
Catalyst-Dependent Byproducts: The choice of an acid or base catalyst can influence the byproduct profile.
-
Acid Catalysis: Can lead to the formation of various chlorinated byproducts.
-
Base Catalysis: While often cleaner, can still lead to polymerization if the temperature is not controlled. A temperature range of 10-25°C is suggested for base-catalyzed reactions involving epichlorohydrin and alcohols to achieve higher yields and purity.[1]
-
-
Issue 3: Reaction Exotherm and Runaway Reaction
-
Question: I observed a sudden and uncontrolled increase in reaction temperature. How can I prevent this?
-
Answer: The reaction of epichlorohydrin, particularly the ring-opening, can be highly exothermic.
-
Controlled Reagent Addition: Add the more reactive reagent (often epichlorohydrin) dropwise to the reaction mixture while carefully monitoring the internal temperature. This allows for better heat dissipation and control.
-
Efficient Cooling: Have an ice bath or other cooling system readily available to manage the reaction temperature, especially during the initial stages and reagent addition.
-
Appropriate Scale: When scaling up the reaction, be aware that heat dissipation becomes more challenging. It is advisable to perform a small-scale trial to understand the reaction exotherm before proceeding to a larger scale.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature depends on the catalyst used. For base-catalyzed reactions, a temperature range of 10-25°C is recommended to favor the formation of the desired product and minimize side reactions.[1] For acid-catalyzed reactions, a wider range of temperatures has been reported for similar compounds, but careful optimization is necessary to avoid byproduct formation.
Q2: What are the main byproducts to expect in this synthesis?
A2: Potential byproducts include:
-
Diols: Formed from the hydrolysis of epichlorohydrin.[3]
-
Polymers: Epichlorohydrin can polymerize, especially at higher temperatures and in the presence of catalysts.
-
Isomeric Products: Depending on the reaction conditions, small amounts of the isomeric product, 2-chloro-1-ethoxypropan-3-ol, may be formed.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product.
Q4: What are some important safety precautions to take during this synthesis?
A4: Epichlorohydrin is a hazardous substance and should be handled with appropriate safety measures.
-
Work in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Be prepared for a potential exotherm by having a cooling bath ready.
-
Consult the Safety Data Sheet (SDS) for epichlorohydrin before starting the experiment.
Quantitative Data Summary
| Parameter | Value | Reference |
| Boiling Point of this compound | 171-172 °C | [4] |
| Flash Point of this compound | 75 °C | [4] |
| Recommended Temperature for Base-Catalyzed Synthesis | 10-25 °C | [1] |
| Temperature for Acid-Catalyzed Synthesis of a Phenoxy Analog | 100 °C | [2] |
Experimental Protocol
While a specific detailed protocol for this compound was not found in the search results, a general procedure can be inferred from the synthesis of similar compounds. The following is a generalized protocol that should be optimized for specific laboratory conditions.
General Procedure (Base-Catalyzed)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, add absolute ethanol and a suitable base catalyst (e.g., sodium hydroxide).
-
Cooling: Cool the mixture to approximately 10°C using an ice bath.
-
Epichlorohydrin Addition: Slowly add epichlorohydrin dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 25°C.[1]
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature and monitor the reaction progress using TLC or GC.
-
Work-up: Once the reaction is complete, neutralize the catalyst with a dilute acid. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. WO2009110971A2 - Process for converting multifunctional aliphatic alcohols - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. WO2008087657A2 - A process for preparing epichlorohydrin - Google Patents [patents.google.com]
- 4. Cas 4151-98-8,3-Ethoxy-1-chloro-2-propanol | lookchem [lookchem.com]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Chloro-3-ethoxypropan-2-ol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small organic molecules is a cornerstone of successful research. This guide provides a detailed analysis of 1-chloro-3-ethoxypropan-2-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative perspective with alternative analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the ¹H and ¹³C NMR spectral data of this compound, present a standardized experimental protocol for data acquisition, and compare the utility of NMR with other common analytical methods such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
Quantitative NMR Data at a Glance
Precise chemical shift assignments are critical for structural confirmation. While publicly accessible, fully assigned spectral data for this compound is limited, data for the structurally analogous 1-chloro-3-methoxypropan-2-ol provides a valuable reference point for expected chemical shifts. The substitution of an ethoxy group for a methoxy group will induce minor shifts, primarily in the signals corresponding to the ether-linked carbons and protons.
Table 1: ¹H NMR Spectral Data of 1-Chloro-3-alkoxypropan-2-ol Derivatives
| Assignment | Structure | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | Cl-CH₂ -CH(OH)-CH₂-OR | ~3.6 - 3.7 | Doublet of doublets | ~11, ~5 |
| H-1' | Cl-CH₂ -CH(OH)-CH₂-OR | ~3.5 - 3.6 | Doublet of doublets | ~11, ~6 |
| H-2 | Cl-CH₂-CH (OH)-CH₂-OR | ~3.9 - 4.1 | Multiplet | - |
| H-3 | Cl-CH₂-CH(OH)-CH₂ -OR | ~3.4 - 3.6 | Multiplet | - |
| OH | Cl-CH₂-CH(OH )-CH₂-OR | Variable | Singlet (broad) | - |
| O-CH₂ (ethoxy) | -O-CH₂ -CH₃ | ~3.5 | Quartet | ~7 |
| CH₃ (ethoxy) | -O-CH₂-CH₃ | ~1.2 | Triplet | ~7 |
| O-CH₃ (methoxy) | -O-CH₃ | ~3.4 | Singlet | - |
Note: Data for the ethoxy derivative is predicted based on typical chemical shifts and data from the methoxy analogue. Actual values may vary.
Table 2: ¹³C NMR Spectral Data of 1-Chloro-3-alkoxypropan-2-ol Derivatives
| Assignment | Structure | Chemical Shift (δ, ppm) |
| C-1 | C l-CH₂-CH(OH)-CH₂-OR | ~46 |
| C-2 | Cl-CH₂-C H(OH)-CH₂-OR | ~70 |
| C-3 | Cl-CH₂-CH(OH)-C H₂-OR | ~73 |
| O-CH₂ (ethoxy) | -O-C H₂-CH₃ | ~66 |
| CH₃ (ethoxy) | -O-CH₂-C H₃ | ~15 |
| O-CH₃ (methoxy) | -O-C H₃ | ~59 |
Note: Data for the ethoxy derivative is predicted based on typical chemical shifts and data from the methoxy analogue.
The Experimental Blueprint: Acquiring High-Quality NMR Spectra
Reproducible and high-quality data are paramount. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as its residual peak should not overlap with signals of interest.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Apply a 90° pulse.
-
Acquire the Free Induction Decay (FID) for a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons for quantitative analysis.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
Acquire the FID for a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
A Visual Guide to NMR Analysis Workflow
The logical progression of an NMR-based structural elucidation can be visualized as a clear workflow, from sample preparation to final structure confirmation.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Beyond NMR: A Comparative Look at Alternative Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive structural picture. Mass spectrometry and FTIR spectroscopy are common complementary techniques.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry. | Unambiguous structure determination, non-destructive. | Requires larger sample amounts, longer acquisition times for ¹³C. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, providing clues about the molecular formula and substructures.[2] | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity or stereochemical information. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., O-H, C-O, C-Cl).[3] | Fast, simple sample preparation. | Provides limited information on the overall molecular structure. |
In the case of this compound, MS would confirm the molecular weight of 138.59 g/mol and show characteristic fragmentation patterns.[3] FTIR spectroscopy would clearly indicate the presence of the hydroxyl (-OH) group through a broad absorption band around 3400 cm⁻¹ and C-O and C-Cl stretching vibrations.[3] However, only NMR can definitively establish the precise arrangement and connectivity of the atoms in the molecule.
By integrating the data from ¹H and ¹³C NMR with complementary techniques, researchers can achieve a high level of confidence in their structural assignments, a critical step in the journey of drug discovery and development.
References
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Chloro-3-ethoxypropan-2-ol and its Analytical Alternatives
For researchers, scientists, and drug development professionals engaged in the analysis of halogenated organic compounds, a thorough understanding of their structural characteristics and a reliable method for their quantification are paramount. This guide provides a comprehensive comparison of the mass spectrometry fragmentation pattern of 1-Chloro-3-ethoxypropan-2-ol against alternative analytical techniques, offering insights into the optimal methodologies for its identification and quantification.
This compound, a chlorinated ether alcohol, presents a unique analytical challenge due to its combination of functional groups. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a powerful tool for its structural elucidation and quantification. This guide delves into the intricacies of its electron ionization (EI) mass spectrum, offering a detailed analysis of its fragmentation pattern. Furthermore, it presents a comparative overview of alternative analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to equip researchers with the knowledge to select the most suitable technique for their specific needs.
Mass Spectrometry Fragmentation Pattern of this compound
The electron ionization (EI) mass spectrum of this compound provides a distinct fragmentation pattern that serves as a molecular fingerprint. While a complete, publicly available high-resolution spectrum with relative intensities is not readily accessible, key fragments have been identified through databases such as PubChem. The most prominent peaks are observed at mass-to-charge ratios (m/z) of 59, 45, and 29.
Based on the structure of this compound (C5H11ClO2), a plausible fragmentation pathway can be proposed to explain the formation of these key ions.
Interpretation of Key Fragments:
-
m/z 59: This peak likely corresponds to the [C3H7O]+ ion, formed through the loss of the chloromethyl radical ([CH2Cl]•) followed by rearrangement.
-
m/z 45: This fragment is characteristic of ethoxy-containing compounds and represents the [C2H5O]+ ion, likely formed through cleavage of the C-C bond adjacent to the ether oxygen.
-
m/z 29: This peak is attributed to the ethyl cation ([C2H5]+), resulting from the fragmentation of the ethoxy group.
The presence of chlorine (with its isotopes 35Cl and 37Cl in an approximate 3:1 ratio) would also be expected to produce isotopic peaks for chlorine-containing fragments, aiding in their identification.
Comparison of Analytical Techniques
While GC-MS is a primary method for the analysis of this compound, other techniques offer distinct advantages depending on the analytical requirements.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by mass-based detection and fragmentation analysis. | Separation by polarity, with various detection methods (e.g., UV, RI). | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Strengths | High sensitivity and selectivity, provides structural information through fragmentation, ideal for volatile and semi-volatile compounds. | Suitable for non-volatile and thermally labile compounds, wide range of detectors, well-established for quantitative analysis. | Unambiguous structure elucidation, non-destructive, provides information on molecular connectivity. |
| Limitations | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. | Lower resolution than GC for some compounds, may require chromophores for sensitive UV detection. | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for mixtures. |
| Typical Application | Identification and quantification of volatile and semi-volatile organic compounds in complex matrices. | Purity determination, quantification of active pharmaceutical ingredients (APIs) and impurities. | Definitive structural confirmation and elucidation of unknown compounds. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS protocol for the analysis of chloropropanols involves derivatization to improve volatility and chromatographic performance.
Key Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: 250-280 °C.
-
Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
High-Performance Liquid Chromatography (HPLC)
For non-volatile or thermally sensitive analogs, HPLC offers a viable alternative.
Key Parameters:
-
Column: A reversed-phase column (e.g., C18, C8) is commonly used.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol.
-
Detection: As this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., < 210 nm) or a Refractive Index (RI) detector may be employed. More advanced techniques could involve coupling HPLC with mass spectrometry (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
Key Parameters:
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Experiments: 1H NMR to determine the proton environment and 13C NMR to identify the carbon framework. Advanced 2D NMR techniques like COSY and HSQC can be used to establish connectivity.
Quantitative Performance Comparison
The choice of analytical method often depends on the required sensitivity and the concentration range of the analyte.
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | Low ng/mL to pg/mL (with derivatization and selected ion monitoring) | High ng/mL to µg/mL |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | High ng/mL to µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 5% |
| Accuracy (% Recovery) | 80-120% | 95-105% |
Conclusion
The analysis of this compound can be effectively achieved through several analytical techniques, with GC-MS being a particularly powerful tool for both identification and sensitive quantification. The characteristic fragmentation pattern in its EI mass spectrum, with key ions at m/z 59, 45, and 29, provides a reliable basis for its identification. For applications where volatility is a concern or when dealing with complex matrices that may interfere with GC analysis, HPLC offers a robust alternative. For definitive structural confirmation, NMR spectroscopy remains the gold standard.
Researchers and professionals in drug development should consider the specific requirements of their analysis, including sensitivity, selectivity, and the nature of the sample matrix, when choosing the most appropriate method. This comparative guide provides the foundational knowledge to make an informed decision, ensuring accurate and reliable analytical results.
A Comparative Guide to the Reactivity of 1-Chloro-3-ethoxypropan-2-ol and Glycidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two important synthetic building blocks: 1-Chloro-3-ethoxypropan-2-ol and glycidol. Both molecules are utilized as precursors in the synthesis of pharmaceuticals and other fine chemicals, but their distinct functional groups—a haloalcohol versus an epoxide—dictate fundamentally different reaction pathways and chemical behaviors.[1][2][3][4] This analysis is supported by a review of their reaction mechanisms and available experimental data.
Structural and Physicochemical Properties
Glycidol is a bifunctional molecule containing a highly strained three-membered epoxide ring and a primary alcohol group.[2][5] This structure makes it exceptionally reactive.[1] In contrast, this compound is a chlorohydrin derivative, featuring a secondary alcohol, a primary chloride, and an ether linkage.[6] Its reactivity is primarily centered on the carbon-chlorine bond, which is susceptible to nucleophilic substitution.[7][8]
| Property | This compound | Glycidol |
| IUPAC Name | This compound | oxiran-2-ylmethanol |
| Synonyms | 3-Ethoxy-1-chloro-2-propanol | 2,3-Epoxy-1-propanol |
| CAS Number | 4151-98-8[9] | 556-52-5[10] |
| Molecular Formula | C₅H₁₁ClO₂[6] | C₃H₆O₂ |
| Molecular Weight | 138.59 g/mol [6] | 74.08 g/mol [1] |
| Boiling Point | Decomposes at 161-163°C (760 mmHg)[1] | |
| Key Functional Groups | Secondary Alcohol, Primary Chloride, Ether | Epoxide, Primary Alcohol |
| Primary Reactive Site | Carbon bearing the Chlorine atom (C1) | Carbons of the epoxide ring (C2, C3) |
Mechanisms of Reactivity
The reactivity of these two compounds is best understood by examining their behavior in the presence of nucleophiles.
Glycidol: Reactivity Dominated by Ring Strain The significant ring strain of the epoxide ring in glycidol makes it highly susceptible to nucleophilic attack, which can be catalyzed by either acid or base.[11]
-
Base-Catalyzed Ring-Opening: Under basic conditions or with strong nucleophiles, the attack occurs at the less sterically hindered carbon of the epoxide (C3). This is a classic Sₙ2 mechanism.[1]
-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring a better leaving group. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge in the transition state.[1]
Caption: Regioselective ring-opening of glycidol under basic vs. acidic conditions.
This compound: Classic Nucleophilic Substitution The primary reaction pathway for this compound involves the substitution of the chloride ion, a good leaving group, by a nucleophile.[7] Given that the chlorine is on a primary carbon, this reaction typically proceeds via an Sₙ2 mechanism, involving a backside attack by the nucleophile.[8]
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Glycidol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. 1-Chloro-3-ethoxy-2-propanol | C5H11ClO2 | CID 547683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. 1-Chloro-3-ethoxy-2-propanol | CAS#:4151-98-8 | Chemsrc [chemsrc.com]
- 10. nbinno.com [nbinno.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to 1-Chloro-3-ethoxypropan-2-ol and 1-Chloro-3-methoxypropan-2-ol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving desired outcomes in terms of yield, purity, and overall process efficiency. Among the versatile building blocks available to chemists, 1-chloro-3-alkoxypropan-2-ols serve as crucial precursors in the synthesis of a wide array of molecules, including pharmaceuticals and agrochemicals. This guide provides an objective comparison of two key members of this class: 1-Chloro-3-ethoxypropan-2-ol and 1-Chloro-3-methoxypropan-2-ol, supported by their physicochemical properties and general synthetic methodologies.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of this compound and 1-Chloro-3-methoxypropan-2-ol is presented below. These properties can influence their behavior in chemical reactions, including solubility, reaction temperature, and potential side reactions.
| Property | This compound | 1-Chloro-3-methoxypropan-2-ol |
| CAS Number | 4151-98-8 | 4151-97-7[1] |
| Molecular Formula | C5H11ClO2 | C4H9ClO2[1] |
| Molecular Weight | 138.59 g/mol | 124.57 g/mol [1] |
| Boiling Point | 171-172 °C | 171 °C |
| Density | 1.093 g/cm³ | 1.161 g/cm³ |
| Flash Point | 75 °C | 72 °C |
Synthesis and Reactivity in Chemical Transformations
Both this compound and 1-Chloro-3-methoxypropan-2-ol are typically synthesized through the ring-opening reaction of epichlorohydrin with the corresponding alcohol, ethanol or methanol, respectively. This reaction is generally carried out under basic or acidic conditions. The choice of catalyst can influence the regioselectivity of the epoxide ring opening.
The primary utility of these compounds in synthesis lies in their bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group. This allows them to act as versatile intermediates. For instance, they are key precursors in the synthesis of various beta-blockers and other pharmaceutical agents. The general synthetic pathway involves the reaction of the chlorohydrin with an amine, where the amine displaces the chlorine atom in a nucleophilic substitution reaction.
While direct comparative studies on the reaction kinetics and yields for these two specific compounds are not extensively documented in publicly available literature, some general principles can be inferred. The slightly smaller size of the methoxy group compared to the ethoxy group in 1-Chloro-3-methoxypropan-2-ol might lead to subtle differences in steric hindrance around the reaction centers. This could potentially influence the rate of nucleophilic attack. However, without direct experimental data, this remains a theoretical consideration.
The choice between the ethoxy and methoxy analogue in a synthetic route may also be influenced by the desired properties of the final product. The nature of the alkoxy group can affect the lipophilicity and metabolic stability of a drug molecule.
Experimental Protocols
General Synthesis of 1-Chloro-3-alkoxypropan-2-ols from Epichlorohydrin
This protocol describes a general method for the synthesis of 1-chloro-3-alkoxypropan-2-ols.
Materials:
-
Epichlorohydrin
-
Anhydrous alcohol (Methanol or Ethanol)
-
Catalyst (e.g., a Lewis acid or a base)
-
Appropriate solvent (if necessary)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, the anhydrous alcohol (methanol or ethanol) is charged.
-
The catalyst is added to the alcohol.
-
Epichlorohydrin is then added dropwise to the mixture while maintaining a controlled temperature. The reaction is often exothermic.
-
After the addition is complete, the reaction mixture is stirred for a specified period at a set temperature to ensure complete conversion.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up to remove the catalyst and any unreacted starting materials. This may involve neutralization, washing with water, and extraction with an organic solvent.
-
The crude product is then purified, typically by vacuum distillation, to obtain the desired 1-chloro-3-alkoxypropan-2-ol.
Note: The specific reaction conditions (catalyst, temperature, reaction time, and purification method) will need to be optimized for the specific alcohol used to maximize yield and purity.
Visualization of Synthetic Pathways
To illustrate the central role of these compounds, the following diagrams outline the synthesis of 1-chloro-3-alkoxypropan-2-ols and their subsequent use in the synthesis of a generic beta-blocker.
Caption: Synthesis of 1-Chloro-3-alkoxypropan-2-ol.
Caption: General synthesis of a beta-blocker.
Conclusion
Both this compound and 1-Chloro-3-methoxypropan-2-ol are valuable and versatile intermediates in organic synthesis, particularly in the pharmaceutical industry. Their physicochemical properties are quite similar, with minor differences in molecular weight, density, and flash point. The choice between these two reagents will likely depend on a combination of factors including the specific requirements of the target molecule, desired pharmacokinetic properties, and potentially subtle differences in reactivity that would need to be evaluated on a case-by-case basis through experimental studies. Further research providing direct comparative data on their performance in key synthetic transformations would be highly beneficial to the scientific community for making more informed decisions in synthetic route design.
References
A Comparative Guide to the Chromatographic Separation of 1-Chloro-3-ethoxypropan-2-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
The effective separation of the enantiomers of 1-Chloro-3-ethoxypropan-2-ol, a chiral building block in organic synthesis, is critical for ensuring the stereochemical purity of pharmaceutical intermediates and final active pharmaceutical ingredients. This guide provides an objective comparison of potential chromatographic techniques for resolving the (R)- and (S)-isomers of this compound, supported by established principles of chiral chromatography and data from structurally similar molecules.
Introduction to the Challenge
This compound possesses a single stereocenter, meaning it exists as a pair of enantiomers. As the biological activity of chiral molecules can differ significantly between enantiomers, their separation and quantification are paramount. The primary analytical challenge lies in selecting a chromatographic system that can effectively discriminate between these two mirror-image isomers. The most common and powerful approaches for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), each utilizing a chiral stationary phase (CSP).
Comparison of Chromatographic Techniques
The choice of chromatographic technique for the separation of this compound isomers will depend on the specific requirements of the analysis, such as speed, resolution, sample volatility, and the scale of the separation (analytical versus preparative). Below is a comparative overview of the most suitable methods.
Data Presentation: At-a-Glance Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives on silica support) | Cyclodextrin derivatives on a polysiloxane backbone | Polysaccharide-based (identical to HPLC phases) |
| Typical Mobile Phase | n-Hexane/Isopropanol or n-Hexane/Ethanol | Inert carrier gas (e.g., Helium, Hydrogen, Nitrogen) | Supercritical CO2 with an alcohol co-solvent (e.g., Methanol, Ethanol) |
| Operating Principle | Differential partitioning of enantiomers between the liquid mobile phase and the solid chiral stationary phase. | Differential partitioning of volatile enantiomers between the gaseous mobile phase and the non-volatile chiral stationary phase. | Differential partitioning of enantiomers between the supercritical fluid mobile phase and the solid chiral stationary phase. |
| Key Advantages | Wide applicability, vast library of available chiral stationary phases, well-established technique. | High resolution, sensitivity, and suitability for volatile and thermally stable compounds. | High speed, lower viscosity leading to higher efficiency, and reduced organic solvent consumption.[1][2] |
| Key Limitations | Higher solvent consumption, longer run times compared to SFC, and higher backpressure. | Requires analyte to be volatile and thermally stable. | Requires specialized high-pressure equipment. |
Experimental Protocols
The following sections detail hypothetical yet representative experimental protocols for each technique, based on methods used for structurally analogous compounds.[3]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is based on the common practice of using polysaccharide-based CSPs in normal-phase mode for the separation of chiral alcohols and their derivatives.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A column packed with a cellulose-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H).
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may be optimized to achieve the desired resolution and retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Protocol
This protocol is suitable for the volatile nature of this compound and leverages cyclodextrin-based CSPs known for their enantioselective capabilities with small, polar molecules.
-
Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 180°C).
-
Detector Temperature: 280°C (for FID).
-
Injection Mode: Split injection with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or methanol to an appropriate concentration (e.g., 100 µg/mL).
Supercritical Fluid Chromatography (SFC) Protocol
SFC offers a high-speed, efficient alternative to HPLC, often with improved resolution and reduced environmental impact.[4][5]
-
Chromatographic System: An analytical SFC system with a back-pressure regulator and a UV or MS detector.
-
Chiral Stationary Phase: A column packed with an amylose-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H).
-
Mobile Phase: Supercritical CO2 with an alcohol co-solvent (modifier), such as methanol or ethanol. A typical starting point is a gradient or isocratic elution with 5-20% co-solvent.
-
Flow Rate: 2-4 mL/min.
-
Outlet Pressure: 100-150 bar.
-
Column Temperature: 35-40°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic sample in the alcohol co-solvent or a mixture that is miscible with the mobile phase.
Visualizations
Workflow for Chiral Method Development
The selection of an optimal chromatographic method for chiral separation is typically an empirical process. The following diagram illustrates a systematic approach to method development.
Caption: A typical workflow for developing a chiral separation method.
Logical Relationships in Method Selection
The decision to use HPLC, GC, or SFC is based on a hierarchy of analyte properties and analytical goals.
Caption: Decision tree for selecting a primary chromatographic technique.
References
A Comparative Guide to the Synthesis and GC-MS Validation of 1-Chloro-3-ethoxypropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and analytical validation of 1-Chloro-3-ethoxypropan-2-ol, a key intermediate in various chemical syntheses. The primary focus is on a common synthetic route and its validation using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, a comparison with alternative analytical techniques is presented to offer a comprehensive overview for researchers and professionals in the field of drug development and chemical research.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the ring-opening reaction of epichlorohydrin with ethanol. This reaction is typically catalyzed by an acid or a base. The ethoxide anion, generated from ethanol in the presence of a base, acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin.
The reaction mechanism favors the attack on the less sterically hindered terminal carbon of the epoxide, leading to the formation of this compound.
Experimental Protocol: Synthesis
The following is a generalized protocol for the synthesis of this compound:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with an excess of absolute ethanol.
-
Catalyst: A catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, is added to the ethanol and stirred until dissolved.
-
Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the stirred ethanolic solution at a controlled temperature, typically room temperature or slightly elevated, to manage the exothermic reaction.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove the catalyst and any remaining glycerol.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield pure this compound.
GC-MS Validation of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is an ideal method for the validation of the synthesized this compound.
Experimental Protocol: GC-MS Analysis
A typical GC-MS protocol for the analysis of this compound would involve the following:
-
Sample Preparation: A dilute solution of the synthesized and purified this compound is prepared in a suitable volatile solvent, such as dichloromethane or ethyl acetate. An internal standard may be added for quantitative analysis.
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.
-
Data Analysis: The retention time of the peak corresponding to this compound is used for its identification by comparing it with a known standard. The mass spectrum of the compound is characterized by its unique fragmentation pattern, which provides definitive structural confirmation. The mass spectrum of this compound is available in spectral databases for comparison.
Data Presentation: GC-MS Parameters
| Parameter | Typical Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |
| Injection Volume | 1 µL (splitless or split injection) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | 35 - 300 amu |
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method for the validation of this compound, other analytical techniques can also be employed. High-Performance Liquid Chromatography (HPLC) is a notable alternative.
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by UV or other detectors |
| Analyte Properties | Requires volatile or semi-volatile and thermally stable analytes | Suitable for a wide range of compounds, including non-volatile and thermally labile ones |
| Sample Preparation | Often requires derivatization for non-volatile compounds | Generally simpler, direct injection of liquid samples |
| Sensitivity | High sensitivity, especially in selected ion monitoring (SIM) mode | Sensitivity depends on the detector used (e.g., UV, ELSD, MS) |
| Identification | Provides definitive structural information through mass spectra | Identification is based on retention time, co-elution with standards; MS detector provides structural info |
| Quantification | Excellent for quantitative analysis with appropriate standards | Reliable for quantification with proper calibration |
Visualizing the Workflow and Relationships
To better illustrate the processes and logical connections described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis of this compound.
Caption: Logical flow for the GC-MS validation of the synthesized product.
A Comparative Guide to Catalysts for the Synthesis of 1-Chloro-3-ethoxypropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Chloro-3-ethoxypropan-2-ol, a key intermediate in the production of various pharmaceuticals and specialty chemicals, is critically dependent on the choice of an efficient and selective catalyst. This guide provides an objective comparison of various catalytic systems for the synthesis of this compound via the alcoholysis of epichlorohydrin with ethanol. The performance of heterogeneous, homogeneous, and ionic liquid catalysts is evaluated based on available experimental data.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the synthesis of this compound or closely related reactions. This data is compiled from various studies to provide a comparative overview.
| Catalyst Type | Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reaction Time (h) | Temperature (°C) | Recyclability |
| Heterogeneous Lewis Acid | Sn-Beta Zeolite | Epichlorohydrin, Methanol | 1-Chloro-3-methoxypropan-2-ol | >99 | >99 | 4 | 60 | High |
| Heterogeneous Lewis Acid | Zr-Beta Zeolite | Epichlorohydrin, Methanol | 1-Chloro-3-methoxypropan-2-ol | ~30 | >99 | 4 | 60 | High |
| Heterogeneous Lewis Acid | Hf-Beta Zeolite | Epichlorohydrin, Methanol | 1-Chloro-3-methoxypropan-2-ol | ~25 | >99 | 4 | 60 | High |
| Heterogeneous Lewis Acid | Al-Beta Zeolite | Epichlorohydrin, Methanol | 1-Chloro-3-methoxypropan-2-ol | ~80 | ~95 | 4 | 60 | High |
| Heterogeneous Solid Acid | Amberlyst-15 | Epichlorohydrin, Ethanol | This compound | High (qualitative) | High (qualitative) | Not Specified | Room Temp. - Reflux | High |
| Homogeneous Lewis Acid | Lanthanide Triflate | Epichlorohydrin, Alcohol | 1-Chloro-3-alkoxypropan-2-ol | Not Specified | Not Specified | Not Specified | Not Specified | Difficult |
| Ionic Liquid | [Bmim]HSO4 | Glycerol, HCl** | 3-Chloro-1,2-propanediol | >99 | >81 | 12 | 110 | Moderate |
*Data for the reaction with methanol is used as a proxy to indicate the catalytic activity for alcoholysis of epichlorohydrin. The trend for ethanol is expected to be similar. **Data for a related chlorohydrin synthesis, indicating the potential of ionic liquids in similar transformations.
Experimental Workflows and Logical Relationships
The general workflow for the catalytic synthesis of this compound involves the reaction of epichlorohydrin with ethanol in the presence of a catalyst, followed by catalyst separation and product purification. The logical relationship between the key steps is illustrated in the diagram below.
Caption: General experimental workflow for the synthesis of this compound.
The reaction mechanism for the acid-catalyzed ring-opening of epichlorohydrin with ethanol proceeds through the protonation of the epoxide oxygen, followed by a nucleophilic attack by the ethanol molecule.
Caption: Simplified mechanism of acid-catalyzed alcoholysis of epichlorohydrin.
Experimental Protocols
Detailed methodologies for key experiments utilizing different classes of catalysts are provided below.
Heterogeneous Catalysis using Sn-Beta Zeolite
This protocol is adapted from the synthesis of 1-chloro-3-methoxy-2-propanol and can be applied to the synthesis with ethanol.
-
Catalyst Activation: The Sn-Beta zeolite catalyst is activated by heating under a vacuum to remove any adsorbed water.
-
Reaction Setup: In a sealed glass reactor equipped with a magnetic stirrer, the activated Sn-Beta catalyst is suspended in an excess of ethanol, which serves as both the solvent and the nucleophile.
-
Substrate Addition: Epichlorohydrin is added to the reactor. An internal standard, such as dodecane, can be added for Gas Chromatography (GC) analysis.
-
Reaction Conditions: The reactor is sealed and placed in a preheated oil bath at a controlled temperature (e.g., 60°C). The mixture is stirred vigorously to ensure the catalyst remains suspended.
-
Monitoring and Work-up: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC. Upon completion, the catalyst is separated by filtration.
-
Purification and Analysis: The excess ethanol is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography. The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Heterogeneous Catalysis using Amberlyst-15
This protocol describes a general procedure for using the solid acid resin Amberlyst-15.
-
Catalyst Preparation: Amberlyst-15 resin is activated by washing with ethanol and then dried under vacuum.
-
Reaction Setup: A mixture of epichlorohydrin and an excess of ethanol is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: The activated Amberlyst-15 resin is added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the desired reaction rate.
-
Monitoring and Work-up: The reaction is monitored by Thin Layer Chromatography (TLC) or GC. After the reaction is complete, the Amberlyst-15 resin is removed by simple filtration. The catalyst can be washed with ethanol, dried, and reused.
-
Purification and Analysis: The excess ethanol is removed from the filtrate by rotary evaporation. The resulting crude product is purified by vacuum distillation to yield pure this compound. The product identity is confirmed by spectroscopic methods.
Homogeneous Catalysis using a Lewis Acid
This protocol outlines a general procedure for Lewis acid-catalyzed alcoholysis.
-
Catalyst Preparation: A Lewis acid catalyst, such as a lanthanide triflate (e.g., La(OTf)₃), is dried under vacuum before use.
-
Reaction Setup: The Lewis acid catalyst is dissolved in an excess of dry ethanol in a flame-dried, inert-atmosphere flask equipped with a magnetic stirrer.
-
Substrate Addition: Epichlorohydrin is added dropwise to the stirred solution at a controlled temperature (e.g., 0°C or room temperature).
-
Reaction Conditions: The reaction is stirred at room temperature or gently heated until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation. The structure of the product is verified by spectroscopic analysis.
Ionic Liquid-Catalyzed Synthesis
This protocol provides a general framework for using an ionic liquid as a catalyst, based on related transformations.
-
Reaction Setup: Epichlorohydrin, ethanol, and a catalytic amount of a suitable ionic liquid (e.g., a Brønsted acidic ionic liquid like [Bmim]HSO₄) are combined in a reaction vessel.
-
Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 80-120°C) for a set period. The reaction can be carried out under conventional heating or with microwave irradiation to potentially accelerate the process.
-
Monitoring and Work-up: The reaction progress is monitored by GC. Upon completion, the product is separated from the ionic liquid. This can often be achieved by direct distillation of the product from the non-volatile ionic liquid or by extraction with a suitable solvent in which the ionic liquid is immiscible.
-
Purification and Analysis: The crude product is further purified by vacuum distillation. The ionic liquid can be recovered, dried, and reused. The final product is characterized by standard spectroscopic techniques.
Assessing the Purity of 1-Chloro-3-ethoxypropan-2-ol: A Comparative Guide to HPLC and GC Methodologies
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. 1-Chloro-3-ethoxypropan-2-ol, a key building block in various synthetic pathways, requires robust analytical methods for its quality control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of this compound, complete with experimental protocols and performance data.
The primary challenge in the analysis of this compound lies in its polar nature. Standard reversed-phase HPLC methods often provide insufficient retention for such polar compounds.[1][2][3] Consequently, specialized HPLC techniques or alternative methods like GC are typically employed.
Potential Impurities in this compound
The synthesis of this compound commonly involves the reaction of epichlorohydrin with ethanol. This process can lead to several potential impurities:
-
Starting Materials: Unreacted epichlorohydrin and ethanol.
-
Isomeric Byproducts: 2-Chloro-3-ethoxypropan-1-ol, formed from the alternative ring-opening of the epoxide.
-
Side-reaction Products: 3-chloropropane-1,2-diol, resulting from the reaction of epichlorohydrin with any residual water.[4]
A robust analytical method must be able to separate the primary compound from these potential impurities.
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of this compound using either HPLC or GC is outlined below. The process begins with sample and standard preparation, followed by instrumental analysis and subsequent data processing to determine the purity.
References
Characterization of Byproducts from 1-Chloro-3-ethoxypropan-2-ol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Chloro-3-ethoxypropan-2-ol, a key intermediate in the development of various pharmaceuticals, is often accompanied by the formation of several byproducts. The nature and quantity of these impurities are highly dependent on the synthetic route employed, particularly the catalytic conditions. This guide provides a comparative analysis of byproduct formation under different reaction conditions, supported by experimental data and detailed analytical protocols to aid in the characterization and control of these impurities.
Comparison of Synthetic Conditions and Byproduct Profiles
The reaction of epichlorohydrin with ethanol is the primary route for the synthesis of this compound. The reaction can be catalyzed by either acids or bases, each leading to a distinct byproduct profile.
| Byproduct | Acid-Catalyzed Synthesis (e.g., H₂SO₄) | Base-Catalyzed Synthesis (e.g., NaOH) |
| 1,3-Dichloro-2-propanol | Can be a significant byproduct, especially in the presence of chloride ions and water. | Generally present in lower concentrations compared to acid-catalyzed reactions. |
| 2,3-Dichloro-1-propanol | Can also be formed, often as a minor isomer to 1,3-dichloro-2-propanol. | Typically a minor byproduct. |
| Glycidol | Not a typical byproduct under acidic conditions. | A common byproduct due to the base-catalyzed hydrolysis of epichlorohydrin. |
| 1,3-Diethoxy-2-propanol | Can form from the reaction of the main product with excess ethanol, favored by longer reaction times and higher temperatures. | Also a potential byproduct, formed through the reaction of ethanol with the main product or with glycidyl ethyl ether. |
| Polymeric Byproducts | Polymerization of epichlorohydrin can occur, leading to higher molecular weight impurities. | Base-catalyzed polymerization of epichlorohydrin and glycidol can lead to the formation of polyethers. |
| Glycidyl Ethyl Ether | Can be formed as an intermediate. | A key intermediate that can react further to form the main product or other byproducts. |
Experimental Protocols
Synthesis of this compound
a) Acid-Catalyzed Synthesis:
-
Materials: Epichlorohydrin, absolute ethanol, sulfuric acid.
-
Procedure: To a stirred solution of absolute ethanol, slowly add epichlorohydrin at a controlled temperature (e.g., 25-30 °C). Add a catalytic amount of concentrated sulfuric acid and continue stirring at a specific temperature (e.g., 50-60 °C) for a set duration. Monitor the reaction progress by Gas Chromatography (GC). Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
b) Base-Catalyzed Synthesis:
-
Materials: Epichlorohydrin, absolute ethanol, sodium hydroxide.
-
Procedure: To a stirred solution of absolute ethanol, add a catalytic amount of sodium hydroxide. Slowly add epichlorohydrin to the mixture at a controlled temperature (e.g., 25-30 °C). Stir the reaction mixture at a specific temperature (e.g., 40-50 °C) and monitor its progress by GC. After the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid). Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Characterization of Byproducts
a) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a steady rate.
-
Injection Mode: Split or splitless injection of the diluted sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
MS Detection: Electron ionization (EI) mode with a mass range of m/z 30-400.
-
Identification: Byproducts are identified by comparing their mass spectra with a library database (e.g., NIST) and their retention times with those of authentic standards if available.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvents.
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired for the purified main product and isolated byproduct fractions. 2D NMR techniques such as COSY and HSQC can be used to aid in the structural elucidation of unknown impurities.
-
Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure of the byproducts. For instance, the presence of two ethoxy groups in 1,3-diethoxy-2-propanol can be confirmed by the characteristic signals in the ¹H and ¹³C NMR spectra.
c) High-Performance Liquid Chromatography (HPLC) Analysis:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as the analytes lack strong chromophores.
-
Quantification: The percentage of each byproduct can be estimated using the area normalization method, assuming similar response factors for all components. For more accurate quantification, calibration curves should be prepared using certified reference standards of the byproducts.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a typical workflow for byproduct characterization.
Caption: Reaction pathways in the synthesis of this compound.
Caption: Experimental workflow for byproduct characterization.
Safety Operating Guide
Proper Disposal of 1-Chloro-3-ethoxypropan-2-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1-Chloro-3-ethoxypropan-2-ol, a halogenated organic compound. Adherence to these procedures is critical to mitigate environmental and health risks.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Disposal Protocol
The disposal of this compound must be managed as hazardous waste. It is imperative to never dispose of this chemical down the drain or in regular trash.[1][2] The high reactivity and potential toxicity of halogenated compounds necessitate specialized disposal methods.[3]
The primary recommended disposal routes are:
-
Licensed Hazardous Waste Disposal Company: Excess and unused this compound should be offered to a licensed professional waste disposal service.[4][5] These companies are equipped to handle and transport hazardous materials according to strict regulatory standards.
-
Incineration: The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4][5] This method ensures the complete destruction of the compound, but must be performed in a permitted facility.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Identify all waste containing this compound.
-
This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams.
-
Specifically, keep halogenated solvent waste separate from non-halogenated solvent waste, as the disposal costs for halogenated waste are significantly higher.[3]
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.
-
The container should be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container closed at all times, except when adding waste.[1]
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure, well-ventilated area away from ignition sources and incompatible materials.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a complete and accurate description of the waste on the hazardous material pickup request form.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, deface the label and dispose of the container as directed by your EHS department.
-
Hazardous Waste Classification
While there is no specific EPA waste code for this compound, it would likely be classified under the following categories based on its chemical properties as a halogenated organic compound. Final determination should be made in consultation with an EHS professional.
| Waste Code Category | Code | Description | Rationale for Applicability |
| Non-Specific Source Wastes (F-List) | F002 | The following spent halogenated solvents: tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F001, F004, and F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[4] | Applies if this compound is used as a solvent and becomes spent. |
| Characteristic Wastes (D-List) | D001 | Ignitable Waste: Liquids with a flashpoint below 140°F (60°C). | The flammability of this compound should be determined from its Safety Data Sheet (SDS) to assess this characteristic. |
| D002 | Corrosive Waste: Liquids with a pH ≤2 or ≥12.5. | The pH of the waste solution should be tested to determine if it meets the criteria for corrosivity. | |
| D003 | Reactive Waste: Wastes that are unstable, react violently with water, or generate toxic gases. | The reactivity of this compound should be reviewed in its SDS. | |
| D004-D043 | Toxic Waste: Wastes that contain certain contaminants at or above regulated concentrations that could leach into groundwater. | This would be determined through the Toxicity Characteristic Leaching Procedure (TCLP) if the compound is suspected of containing regulated toxic constituents. |
Disposal Workflow
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound. All disposal activities must comply with local, state, and federal regulations.
References
Essential Safety and Operational Guide for 1-Chloro-3-ethoxypropan-2-ol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of 1-Chloro-3-ethoxypropan-2-ol (CAS No. 4151-98-8). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard and Exposure Data
This compound is a hazardous chemical that requires careful handling to prevent exposure. It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1] At present, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. Therefore, a conservative approach to minimize any exposure is strongly recommended.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |
| Skin Irritation (Category 2) | Danger | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage | P280, P305+P354+P338, P317 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Danger | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |
Personal Protective Equipment (PPE)
Given the lack of specific quantitative data on glove breakthrough times, the selection of PPE should be based on a conservative assessment of the known hazards.
| PPE Category | Specifications |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety glasses when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves are required. While specific breakthrough data for this compound is unavailable, nitrile or neoprene gloves are generally recommended for protection against a range of chemicals.[2] It is crucial to inspect gloves for any signs of degradation before each use and to change them immediately upon any contact with the chemical. |
| Body Protection | A flame-resistant lab coat should be worn and buttoned to cover as much skin as possible. Long pants and closed-toe, closed-heel shoes are mandatory. Avoid clothing made of synthetic materials like polyester or acrylic. |
| Respiratory Protection | Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be required. |
Experimental Protocols: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory.
-
Use a certified chemical fume hood for all procedures that may generate vapors or aerosols.
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Remove contaminated clothing and PPE before leaving the work area.
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Operational Plan: Chemical Spill Response
In the event of a spill, follow this step-by-step procedure to ensure safety and minimize environmental contamination.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all liquid and solid waste contaminated with this compound in a designated, compatible, and properly labeled hazardous waste container.
-
Ensure the container is kept tightly closed except when adding waste.
-
Do not mix with incompatible waste streams.
Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemicals.
-
Do not dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
